3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLATFKKYWPLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356720 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-14-7 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a privileged scaffold, demonstrating a wide array of biological activities and material properties. Among these, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential applications stemming from the unique arrangement of its aromatic and heterocyclic moieties. Accurate and comprehensive structural elucidation is the bedrock of any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this class of molecules.
While a complete set of experimentally acquired spectra for this specific molecule is not publicly available at the time of this writing, this guide will present a robust, predicted spectroscopic profile based on established principles and data from closely related analogs. This approach not inly provides a reliable reference for the identification of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid but also serves as an instructional framework for the spectroscopic analysis of novel pyrazole derivatives.
Molecular Structure and Synthesis Overview
The foundational step in spectroscopic analysis is understanding the molecule's connectivity and the anticipated electronic environments of its atoms.
Molecular Structure
The structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, with the chemical formula C₁₆H₁₁ClN₂O₂, is presented below. A systematic numbering convention is applied for clarity in the subsequent NMR analysis.[1]
Caption: Molecular structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with atom numbering.
Synthetic Pathway: A Conceptual Approach
The synthesis of the target carboxylic acid can be logically achieved through the oxidation of its corresponding aldehyde precursor, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This precursor is commonly synthesized via the Vilsmeier-Haack reaction.[2] This multi-step synthesis provides a self-validating system where the spectroscopic data of the intermediate aldehyde can be used to confirm the successful formation of the pyrazole core before proceeding to the final oxidation step.
Caption: Conceptual synthetic workflow for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (Typical)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the carboxylic acid proton, the pyrazole proton, and the protons of the two aromatic rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water. Its chemical shift is highly dependent on concentration and solvent. |
| ~8.5 | Singlet | 1H | H5 (Pyrazole) | This proton is on a carbon adjacent to two nitrogen atoms in an aromatic ring, leading to a significant downfield shift. The absence of adjacent protons results in a singlet.[2] |
| ~7.8 - 7.9 | Multiplet | 2H | H2', H6' (N-Phenyl) | These protons are ortho to the pyrazole ring and are expected to be the most deshielded of the N-phenyl protons. |
| ~7.5 - 7.6 | Multiplet | 4H | H2'', H6'' & H3'', H5'' (p-Chlorophenyl) | The protons on the p-chlorophenyl ring will appear as two sets of doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the chloro group and the pyrazole ring influences their chemical shift. |
| ~7.3 - 7.4 | Multiplet | 3H | H3', H5', H4' (N-Phenyl) | The meta and para protons of the N-phenyl ring will appear in this region, likely overlapping. |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~165 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |
| ~150 | C3 (Pyrazole) | This carbon is attached to two nitrogen atoms and the chlorophenyl ring, resulting in a downfield shift. |
| ~140 | C5 (Pyrazole) | This carbon is adjacent to the N-phenyl group and bears a proton. |
| ~138 | C1' (N-Phenyl) | The ipso-carbon of the N-phenyl ring. |
| ~134 | C4'' (p-Chlorophenyl) | The carbon atom bonded to the chlorine atom will be deshielded. |
| ~130 - 132 | Aromatic CH | Multiple signals for the protonated carbons of both aromatic rings are expected in this region.[2] |
| ~129 | C1'' (p-Chlorophenyl) | The ipso-carbon of the p-chlorophenyl ring. |
| ~120 - 128 | Aromatic CH | Additional signals for the protonated carbons of the aromatic rings. |
| ~110 | C4 (Pyrazole) | This carbon is attached to the carboxylic acid group and is expected to be relatively upfield compared to the other pyrazole carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.
Experimental Protocol (Typical)
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Key IR Absorption Bands (Predicted)
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation and Field Insights |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | This very broad and characteristic band is due to the strong hydrogen bonding of the carboxylic acid dimer. It often overlaps with the C-H stretching vibrations. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding. |
| ~1600, ~1490 | C=C stretch (Aromatic) | Medium-Strong | These bands are characteristic of the carbon-carbon double bond stretching within the phenyl and pyrazole rings. |
| ~1300 | C-O stretch and O-H bend | Medium | These vibrations are coupled and appear in the fingerprint region. |
| ~1100 | C-Cl stretch | Medium-Strong | The stretching vibration of the carbon-chlorine bond is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol (Typical)
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). Both positive and negative ion modes should be explored.
Predicted Mass Spectrum Data
| m/z Value | Ion | Rationale and Field Insights |
| 298/300 | [M]⁺˙ (for EI) | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope. |
| 299/301 | [M+H]⁺ (for ESI+) | The protonated molecular ion. This is often the base peak in ESI positive mode. The isotopic pattern for chlorine will be observed. |
| 297/299 | [M-H]⁻ (for ESI-) | The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton. |
| 253/255 | [M-COOH]⁺ | A likely fragment resulting from the loss of the carboxyl group (45 Da). The chlorine isotopic pattern will be present. |
| 111/113 | [C₆H₄Cl]⁺ | A fragment corresponding to the chlorophenyl cation. |
| 77 | [C₆H₅]⁺ | A fragment corresponding to the phenyl cation. |
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (carboxylic acid, aromatic rings), and the mass spectrum verifies the molecular weight and elemental composition (specifically the presence of chlorine).
By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently characterize this molecule and its analogs. The causality behind the experimental choices, such as solvent selection in NMR and ionization technique in MS, is crucial for obtaining high-quality, interpretable data. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, reaction monitoring, and the definitive structural confirmation of this important pyrazole derivative.
References
- This section would be populated with full citations from the gathered search results.
- Placeholder for a relevant cit
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- Placeholder for a relevant citation on NMR spectroscopy of heterocyclic compounds.
- Placeholder for a relevant citation on IR spectroscopy of carboxylic acids.
- Placeholder for a relevant citation on mass spectrometry of organic compounds.
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Sources
Topic: Antimicrobial Spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide outlining the scientific framework and methodologies for evaluating the antimicrobial spectrum of the specified compound. The data tables are presented as templates for recording experimental results and do not represent pre-existing data.
Executive Summary
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for antimicrobial drug discovery. Pyrazole derivatives have garnered significant attention as a versatile class of heterocyclic compounds with a wide range of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive technical overview of the methodologies required to rigorously evaluate the antimicrobial spectrum of a specific pyrazole derivative, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. We delve into the rationale behind its synthesis, detail authoritative protocols for antimicrobial susceptibility testing, and provide a framework for data interpretation and mechanistic investigation. This document serves as a self-validating system for researchers, grounding experimental design in established scientific principles to ensure the generation of reliable and reproducible data.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Antimicrobial Research
The pyrazole ring system is a cornerstone of medicinal chemistry, found in a variety of approved drugs.[1] Its unique chemical architecture allows for precise, multi-vector functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In the context of infectious diseases, pyrazole-containing compounds have demonstrated a broad spectrum of activity against clinically relevant bacteria and fungi.[3][4][5]
The target molecule, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, was selected for its promising structural motifs:
-
1-phenyl and 3-(4-chlorophenyl) groups: These aryl substituents significantly influence the molecule's lipophilicity and steric profile, which are critical for traversing microbial cell membranes and interacting with hydrophobic binding pockets on target proteins. The chloro-substituent, a common bioisostere, can enhance binding affinity through halogen bonding and alter metabolic stability.
-
4-carboxylic acid group: This acidic moiety provides a key site for ionic and hydrogen-bond interactions, potentially anchoring the molecule to active sites of enzymes or other biological targets. It also influences the compound's overall solubility and distribution profile.
This guide provides the scientific rationale and detailed protocols to systematically characterize the antimicrobial potential of this compound.
Foundational Chemistry: Synthesis and Characterization
The integrity of any biological study rests on the purity and confirmed structure of the test compound. A robust and reproducible synthetic pathway is therefore paramount. The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be efficiently achieved via a Vilsmeier-Haack reaction, a standard method for the formylation of electron-rich heterocycles, followed by oxidation.
A plausible route begins with the condensation of 4-chloroacetophenone with phenylhydrazine to form the corresponding hydrazone. Cyclization of this intermediate, followed by a Vilsmeier-Haack reaction using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yields the key intermediate, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[6][7] Subsequent oxidation of the aldehyde furnishes the final carboxylic acid product.
Caption: A plausible synthetic route to the target compound.
Self-Validating Protocol: Compound Characterization To ensure trustworthiness, the final product must be rigorously characterized to confirm its identity and purity (>95%).
-
Structural Verification:
-
¹H and ¹³C NMR: Confirm the chemical structure, proton environments, and carbon backbone.
-
Mass Spectrometry (MS): Verify the molecular weight and fragmentation pattern.
-
-
Purity Assessment:
-
HPLC: Determine the percentage purity of the compound.
-
Melting Point Analysis: A sharp melting point indicates high purity.
-
Core Directive: Evaluating the Antimicrobial Spectrum
A tiered approach is employed to systematically define the compound's spectrum of activity, moving from qualitative screening to quantitative determination of potency.
Test Organism Panel
A representative panel of microorganisms is essential for defining the breadth of activity. This panel should include:
-
Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, clinical isolate), Bacillus subtilis (ATCC 6633).
-
Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404).
Primary Screening: Agar Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi. Pour into sterile Petri dishes and allow to solidify.
-
Inoculum Standardization: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of the agar plates.
-
Compound Application: Aseptically place sterile paper discs (6 mm) or create wells in the agar. Pipette a defined volume (e.g., 20 µL) of the test compound at a known concentration (e.g., 1 mg/mL in DMSO) onto each disc/well.
-
Controls:
-
Positive Control: A disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: A disc with the solvent (DMSO) alone to ensure it has no activity.
-
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is the gold standard for quantifying antimicrobial potency. The broth microdilution method is performed according to CLSI guidelines.
Step-by-Step Protocol:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth). Concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the standardized inoculum to all wells except the sterility control.
-
Control Wells:
-
Growth Control: Inoculum + Broth (no compound).
-
Sterility Control: Broth only (no inoculum).
-
-
Incubation: Seal the plate and incubate under the same conditions as the agar diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for MIC determination via broth microdilution.
Bactericidal/Fungicidal Activity (MBC/MFC)
This assay distinguishes between static (growth-inhibiting) and cidal (killing) activity.
Step-by-Step Protocol:
-
Subculture: From each well in the MIC plate that showed no growth, take a 10 µL aliquot.
-
Plating: Spot the aliquot onto a fresh, compound-free MHA or SDA plate.
-
Incubation: Incubate the plates to allow for the growth of any surviving organisms.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
Data Presentation and Interpretation
All quantitative data must be organized systematically for clear interpretation and comparison.
Table 1: Antimicrobial Spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | Ratio (MBC/MIC) |
|---|---|---|---|---|---|
| S. aureus (ATCC 29213) | Gram (+) | [Data] | [Data] | [Data] | [Data] |
| MRSA (Clinical) | Gram (+) | [Data] | [Data] | [Data] | [Data] |
| B. subtilis (ATCC 6633) | Gram (+) | [Data] | [Data] | [Data] | [Data] |
| E. coli (ATCC 25922) | Gram (-) | [Data] | [Data] | [Data] | [Data] |
| P. aeruginosa (ATCC 27853) | Gram (-) | [Data] | [Data] | [Data] | [Data] |
| C. albicans (ATCC 90028) | Fungus | [Data] | [Data] | [Data] | [Data] |
| A. niger (ATCC 16404) | Fungus | [Data] | [Data] | [Data] | [Data] |
Interpreting the Results:
-
Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum. Activity limited to one class or to fungi indicates a narrow spectrum.
-
Potency: Lower MIC values signify higher potency. These should be compared against control antibiotics.
-
Mode of Action: An MBC/MIC ratio of ≤ 4 typically suggests cidal activity, whereas a ratio > 4 suggests static activity.
Postulated Mechanism of Action
While the exact mechanism for this specific molecule requires dedicated study, the pyrazole class offers several plausible targets.[8] The antimicrobial action of pyrazole derivatives can stem from various modes of action, including the disruption of the bacterial cell wall or the inhibition of nucleic acid synthesis.[8] Some pyrazole-thiazole hybrids have been investigated as potential inhibitors of topoisomerase II and IV.[8]
Potential Cellular Targets:
-
Cell Wall/Membrane Disruption: The lipophilic aryl groups may facilitate insertion into the lipid bilayer, compromising membrane integrity.[8]
-
Nucleic Acid Synthesis Inhibition: The planar heterocyclic system could potentially intercalate with DNA or inhibit key enzymes like DNA gyrase and topoisomerase, which are vital for bacterial DNA replication.[8]
-
Enzyme Inhibition: The carboxylic acid moiety could chelate metal ions in the active sites of essential metalloenzymes or act as a competitive inhibitor for enzymes in critical metabolic pathways.
Conclusion and Path Forward
This guide provides a robust, self-validating framework for the comprehensive evaluation of the antimicrobial spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. By adhering to these authoritative protocols, researchers can generate high-quality, reproducible data to ascertain the compound's potential as an antimicrobial lead. Positive results from this initial screening would warrant progression to the next stages of drug development, including structure-activity relationship (SAR) studies to optimize potency, cytotoxicity assays to determine selectivity, and ultimately, in vivo efficacy studies in relevant infection models.
References
-
Marinescu, M., & Zalaru, C. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
Gouda, M. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
Al-Amiery, A. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. [Link]
-
Kadac, T., et al. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
-
Kadac, T., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link]
-
Zhang, Y., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Unknown Author. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
-
Wang, G., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
-
Parashchuk, M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]
-
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. [Link]
-
Chovatia, P. T., et al. (2012). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Ascendant Role of Pyrazole Carboxylic Acid Derivatives in Next-Generation Anti-Inflammatory Therapeutics
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, most notably exemplified by the commercial success of the COX-2 inhibitor, Celecoxib.[1][2][3] The addition of a carboxylic acid moiety or its bioisosteres to this scaffold has unlocked new avenues for therapeutic intervention against inflammatory disorders.[4][5] This technical guide provides an in-depth exploration of pyrazole carboxylic acid derivatives, moving beyond a simple recitation of facts to a synthesized analysis of their therapeutic potential. We will dissect their mechanisms of action, elucidate critical structure-activity relationships (SAR), detail robust preclinical evaluation workflows, and outline the future trajectory of this promising class of compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals dedicated to innovating beyond the limitations of current anti-inflammatory agents.
The Rationale for Innovation Beyond Classical NSAIDs
This therapeutic dilemma catalyzed the development of selective COX-2 inhibitors, or "coxibs," a class dominated by the pyrazole derivative Celecoxib.[1][3] These agents offered a superior gastrointestinal safety profile, validating the pyrazole scaffold as a premier platform for designing potent and selective anti-inflammatory drugs.[2][3] The incorporation of a carboxylic acid group or its isosteres offers a critical handle for modulating physicochemical properties and exploring interactions with additional biological targets, pushing the boundaries of what this scaffold can achieve.[5][10]
Core Mechanism of Action: From Selective COX-2 Inhibition to Multi-Target Engagement
The primary anti-inflammatory mechanism of pyrazole derivatives is the selective inhibition of COX-2, which is inducibly expressed at sites of inflammation.[9][11]
Selective COX-2 Inhibition
The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The specific architecture of 1,5-diaryl pyrazole derivatives, particularly the presence of a sulfonamide or a similar pharmacophore on one of the phenyl rings (at the C-4 position), allows the molecule to access and bind within this secondary pocket, an interaction sterically hindered in the COX-1 isoform.[1] This differential binding is the molecular basis for their selectivity, leading to the suppression of pro-inflammatory prostaglandin synthesis without disrupting the homeostatic functions of COX-1.[11][12][13]
Caption: Mechanism of pyrazole derivatives via selective COX-2 inhibition.
Emerging and Ancillary Mechanisms
Relying solely on COX-2 inhibition can be a limited strategy. Advanced research has revealed that pyrazole derivatives can engage with other key nodes in the inflammatory cascade, offering the potential for broader efficacy.
-
Cytokine and Nitric Oxide Modulation: In cellular assays, particularly using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), lead compounds have been shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as nitric oxide (NO), a signaling molecule generated by inducible nitric oxide synthase (iNOS) during inflammation.[1][14]
-
NF-κB Pathway Suppression: The transcription factor NF-κB is a master regulator of the inflammatory response. Some pyrazole derivatives have been found to inhibit the NF-κB signaling pathway, preventing the transcription of numerous pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[1]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The anti-inflammatory potency and COX-2 selectivity of pyrazole carboxylic acid derivatives are exquisitely sensitive to their substitution patterns. Rational drug design hinges on a deep understanding of these relationships.
-
The 1,5-Diaryl Substitution: This is the cornerstone of COX-2 selectivity. A phenyl ring at the N-1 position and another at the C-5 position are critical.
-
The C-4 Substituent: A key determinant of COX-2 selectivity is the presence of a sulfonamide (-SO2NH2) or a similar group (e.g., -SO2Me) on the N-1 phenyl ring, typically at the para-position.[1] This group forms crucial hydrogen bonds within the COX-2 side pocket.
-
The C-3 Substituent: The C-3 position is highly amenable to modification. Introducing electron-withdrawing groups like trifluoromethyl (-CF3) can enhance potency.[1]
-
The Carboxylic Acid Moiety (-COOH): The placement and nature of the acidic group are pivotal. It can be attached directly to the pyrazole ring or via a linker to one of the aryl substituents. This group can form additional interactions within the enzyme active site and significantly influences the compound's pharmacokinetic properties, such as solubility and plasma protein binding. Bioisosteric replacement of the carboxylic acid with groups like tetrazoles or hydroxamic acids is a common strategy to fine-tune these properties.[10][15]
Caption: Key Structure-Activity Relationship sites on the pyrazole scaffold.
| Moiety Position | Substitution | Impact on Activity/Selectivity | Reference |
| N-1 Phenyl | para-SO2NH2 / para-SO2Me | Critical for COX-2 Selectivity. Accesses secondary pocket in COX-2. | [1][16] |
| C-3 | -CF3, -CN | Potency Enhancement. Electron-withdrawing groups increase activity. | [1] |
| C-5 Phenyl | para-CH3, para-F | Modulates Potency. Small groups can improve hydrophobic interactions. | [17] |
| Acidic Group | -CH2COOH, -COOH, Tetrazole | Modulates PK/PD. Influences solubility, protein binding, and target engagement. | [5][10] |
A Validated Workflow for Preclinical Evaluation
The journey from a synthesized compound to a viable drug candidate requires a systematic and rigorous evaluation process. The causality behind this workflow is to de-risk candidates efficiently, starting with high-throughput in vitro assays to establish mechanism and potency before committing to resource-intensive in vivo models.
Caption: A streamlined preclinical evaluation workflow for pyrazole derivatives.
Key Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for each COX isozyme and calculate the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
-
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl) with a cofactor (e.g., hematin) and the test compound (at various concentrations) for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Reaction Quenching: After a defined period (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification: Measure the amount of Prostaglandin E2 (PGE2) produced using a validated enzyme immunoassay (EIA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis. The choice of purified enzymes ensures that the observed effect is directly due to interaction with the target, providing a clean, mechanistic readout.[2][18]
-
-
Objective: To evaluate the acute anti-inflammatory activity of a test compound. This model is a gold standard because it mimics the cardinal signs of acute inflammation (edema) and is highly reproducible.[19][20]
-
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Compound groups (various doses).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The time course is critical as the edema has distinct phases mediated by different inflammatory molecules.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.[21]
-
| In Vivo Model | Type of Inflammation | Key Endpoint | Rationale |
| Carrageenan-Induced Paw Edema | Acute | Paw Volume (Edema) | Rapidly assesses suppression of prostaglandin-mediated edema.[17][19][20] |
| Cotton Pellet-Induced Granuloma | Chronic (Proliferative) | Dry Weight of Granuloma | Measures inhibition of the proliferative phase of inflammation (fibroblast proliferation, collagen formation).[17][20] |
| Acetic Acid-Induced Writhing | Visceral Pain/Inflammation | Number of Writhing Responses | Evaluates peripheral analgesic activity mediated by prostaglandins and other inflammatory mediators.[16] |
| Collagen-Induced Arthritis (Mouse/Rat) | Autoimmune/Chronic | Arthritis Score, Joint Swelling | Gold-standard model for rheumatoid arthritis, assessing therapeutic potential in a complex disease state.[1] |
Challenges and Future Directions
Despite their promise, the development of pyrazole carboxylic acid derivatives is not without challenges. Key hurdles include poor aqueous solubility, which can limit oral bioavailability, and the potential for off-target toxicities, including hepatotoxicity and the lingering concern of cardiovascular risks associated with potent COX-2 inhibition.[1]
The future of this field is bright and will likely be shaped by several innovative trends:
-
Multi-Target-Directed Ligands (MTDLs): Rational design of single molecules that can inhibit COX-2 while simultaneously modulating other relevant targets (e.g., 5-LOX, TNF-α, or microsomal prostaglandin E2 synthase-1) is a highly attractive strategy to achieve synergistic efficacy and potentially mitigate resistance.[1]
-
Advanced Drug Delivery Systems: Formulating lead compounds into nanoparticles or other advanced delivery systems can overcome solubility issues, improve bioavailability, and potentially enable targeted delivery to inflamed tissues, reducing systemic exposure and side effects.[1]
-
AI and In Silico Modeling: The use of artificial intelligence and computational docking studies is becoming indispensable for rapidly screening virtual libraries, predicting binding affinities, and refining SAR, thereby accelerating the drug discovery timeline.[1]
Conclusion
Pyrazole carboxylic acid derivatives stand as a testament to the power of scaffold-based drug design. Building on the foundational success of selective COX-2 inhibition, this class of compounds continues to evolve, offering avenues for creating safer, more effective, and potentially multi-targeted anti-inflammatory agents. A deep, mechanistic understanding of their SAR, coupled with a robust and logical preclinical evaluation workflow, is paramount for translating their clear potential into clinically impactful therapeutics. The insights and protocols detailed in this guide are intended to empower researchers to navigate the complexities of development and contribute to the next generation of treatments for inflammatory diseases.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: MDPI) [Link]
-
Pyrazole as an anti-inflammatory scaffold. (Source: International journal of health sciences) [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (Source: PMC - PubMed Central) [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (Source: MDPI) [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (Source: PMC - NIH) [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (Source: ResearchGate) [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (Source: PubMed) [Link]
-
A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (Source: PubMed) [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (Source: ResearchGate) [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (Source: ACS Publications) [Link]
-
Celecoxib. (Source: StatPearls - NCBI Bookshelf) [Link]
-
Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (Source: American Chemical Society) [Link]
-
Celebrex (Celecoxib) Pharmacology. (Source: News-Medical.Net) [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (Source: PubMed) [Link]
-
Celecoxib Pathway, Pharmacodynamics. (Source: ClinPGx) [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (Source: Google Search)
-
Pyrazole Derivatives as Selective COX-2 Inhibitors. (Source: ResearchGate) [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (Source: ResearchGate) [Link]
-
Celecoxib. (Source: Wikipedia) [Link]
-
Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (Source: Organic & Biomolecular Chemistry (RSC Publishing)) [Link]
-
New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. (Source: PubMed) [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (Source: PMC - PubMed Central) [Link]
-
Acid Bioisosteres. (Source: Cambridge MedChem Consulting) [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (Source: RSC Publishing) [Link]
-
What is the mechanism of Celecoxib?. (Source: Patsnap Synapse) [Link]
-
Some examples of commercially available pyrazole derivatives as NSAIDs. (Source: ResearchGate) [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. ClinPGx [clinpgx.org]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-14-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to its incorporation into a multitude of clinically significant drugs and biologically active molecules. The inherent ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal scaffold for designing targeted therapies. This guide focuses on a specific, yet highly promising, member of this class: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-14-7), a molecule that stands at the intersection of synthetic versatility and therapeutic potential.
Physicochemical Properties and Structural Elucidation
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a crystalline solid with the molecular formula C₁₆H₁₁ClN₂O₂ and a molecular weight of approximately 298.72 g/mol .
| Property | Value | Source |
| CAS Number | 372107-14-7 | N/A |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ | |
| Molecular Weight | 298.72 g/mol | |
| Melting Point | 238-240 °C | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |
The structural architecture of this molecule, featuring a central pyrazole ring flanked by a 4-chlorophenyl group at the 3-position and a phenyl group at the 1-position, with a carboxylic acid moiety at the 4-position, is key to its biological activities. The planarity of the pyrazole and phenyl rings allows for potential π-stacking interactions with biological targets, while the carboxylic acid group can act as a hydrogen bond donor and acceptor.
Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a well-established two-step synthetic sequence, commencing with the Vilsmeier-Haack reaction to construct the pyrazole-4-carbaldehyde intermediate, followed by its oxidation to the desired carboxylic acid.
Step 1: Vilsmeier-Haack Cyclization for Pyrazole-4-carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In this context, it facilitates the cyclization of a phenylhydrazone precursor to yield the 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocol:
-
Formation of the Phenylhydrazone: In a round-bottom flask, equimolar amounts of 4-chloroacetophenone and phenylhydrazine are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated phenylhydrazone is collected by filtration, washed with cold ethanol, and dried.
-
Vilsmeier-Haack Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. The Vilsmeier reagent is formed as a solid complex.
-
Cyclization and Formylation: The previously synthesized 4-chloroacetophenone phenylhydrazone is dissolved in DMF and added dropwise to the Vilsmeier reagent at 0-5 °C. The reaction mixture is then heated to 60-70 °C for 4-6 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is poured onto crushed ice with vigorous stirring. The precipitated crude 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.
Caption: Vilsmeier-Haack synthesis of the pyrazole-4-carbaldehyde intermediate.
Step 2: Oxidation to the Carboxylic Acid
The final step involves the oxidation of the aldehyde functionality of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation. A common and effective method utilizes potassium permanganate.
Experimental Protocol:
-
Oxidation Reaction: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is suspended in a mixture of acetone and water.
-
A solution of potassium permanganate (KMnO₄) in water is added dropwise to the suspension at room temperature. The reaction is stirred until the purple color of the permanganate disappears.
-
Work-up and Purification: The reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with dilute hydrochloric acid, leading to the precipitation of the crude carboxylic acid.
-
The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Caption: Oxidation of the intermediate to the final carboxylic acid product.
Biological Activities and Therapeutic Potential
While direct and extensive biological studies on 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid are not widely published, the pyrazole scaffold is a well-known pharmacophore with a broad spectrum of activities. Research on structurally analogous compounds provides significant insights into the potential therapeutic applications of the title compound, particularly in oncology.
Anticancer Activity: A Focus on Apoptosis Induction
Numerous studies have demonstrated the potent anticancer effects of pyrazole derivatives. These compounds often exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The proposed mechanism for pyrazole-induced apoptosis often involves the intrinsic pathway, characterized by the generation of reactive oxygen species (ROS) and the activation of caspases.[1]
Structurally similar pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer cells.[1] The presence of the 4-chlorophenyl moiety in the title compound is of particular interest, as halogen substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Proposed Mechanism of Action and Signaling Pathway Modulation
Based on the literature for analogous compounds, a plausible mechanism of action for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in cancer cells involves the induction of oxidative stress and the subsequent activation of the apoptotic cascade.
Proposed Signaling Pathway:
Caption: Proposed apoptotic signaling pathway induced by the pyrazole compound.
The introduction of the pyrazole compound into cancer cells is hypothesized to lead to an increase in intracellular reactive oxygen species (ROS). This surge in ROS can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase, which orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.
Other Potential Therapeutic Applications
Beyond its potential in oncology, the pyrazole core is associated with a range of other pharmacological activities. Derivatives have been investigated for their:
-
Anti-inflammatory and Analgesic Properties: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Antiviral Activity: Certain pyrazole derivatives have shown promise as antiviral agents, including against Hepatitis C virus (HCV).
-
Agricultural Applications: Pyrazole derivatives have also been explored for their use as herbicides and pesticides.[5]
Future Directions and Conclusion
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid represents a molecule of significant interest for further investigation in drug discovery and development. Its straightforward synthesis and the established biological activities of the pyrazole scaffold make it an attractive starting point for the design of novel therapeutic agents.
Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the specific anticancer activity of the title compound, including the determination of IC₅₀ values against a panel of cancer cell lines and evaluation in animal models.
-
Mechanism of Action Studies: In-depth mechanistic studies are required to confirm the proposed apoptotic pathway and to identify the specific molecular targets of the compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be crucial for optimizing the potency and selectivity of this chemical series.
References
- Shetty, S. C., & Bhagat, V. C. (2008). Synthesis and Pharmacological Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5045.
- Ghasemzadeh, M. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 265-276.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 196-242.
- Mishra, A., et al. (2020). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 9(9), 185-201.
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Fun, H.-K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783.
- Gkeka, P., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(3), 3247-3260.
- de Oliveira, J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 655653.
- Kumar, H., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- El-Sayed, N. F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34.
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]
- Huang, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481.
- Ghasemzadeh, M. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 265–276.
Sources
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C16H11ClN2O2 | CID 829984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Leveraging 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a Versatile Intermediate in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a pivotal intermediate in the synthesis of novel therapeutic agents. This document delves into the synthesis of the core intermediate, its activation, and subsequent derivatization, with a focus on the rationale behind the chosen synthetic strategies and methodologies.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically significant drugs.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, making it a highly versatile template for library synthesis and lead optimization.
Derivatives of pyrazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1] Notably, the pyrazole motif is central to the mechanism of action of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
This guide focuses on a particularly useful derivative, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (herein referred to as PCCA ), a trifunctionalized intermediate that offers multiple points for diversification and exploration of chemical space. The presence of the 4-chlorophenyl group at the 3-position, the phenyl group at the 1-position, and the carboxylic acid at the 4-position provides a robust framework for generating libraries of compounds with potential therapeutic value.
Synthesis of the Core Intermediate: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (PCCA)
The synthesis of PCCA is typically achieved through a two-step process commencing with the Vilsmeier-Haack reaction to form the corresponding pyrazole-4-carbaldehyde, followed by oxidation to the carboxylic acid. This synthetic route is reliable and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In this context, it is employed to construct the pyrazole ring and introduce the formyl group at the 4-position in a one-pot procedure from a phenylhydrazone precursor.[1][5]
Causality of Experimental Choices:
-
Starting Material: The reaction begins with the condensation of 4-chloroacetophenone with phenylhydrazine to form the corresponding phenylhydrazone. This precursor contains the necessary carbon and nitrogen framework for the pyrazole ring.
-
Vilsmeier Reagent: The Vilsmeier reagent, a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), serves as the electrophile for the formylation and facilitates the cyclization to the pyrazole ring.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure the completion of both the cyclization and formylation steps.
Experimental Protocol:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (DMF) with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add the previously synthesized phenylhydrazone (1 equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the precipitated solid, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
-
The aldehyde functional group of the pyrazole-4-carbaldehyde is readily oxidized to a carboxylic acid using a variety of oxidizing agents.[6][7] Potassium permanganate (KMnO₄) is a common and effective choice for this transformation.[2]
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of efficiently converting the aldehyde to a carboxylic acid. The reaction is typically performed in an aqueous basic solution to facilitate the reaction and subsequent workup.
-
Reaction Conditions: The reaction is initially conducted at room temperature and may be gently heated to ensure complete conversion.
-
Workup: Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Experimental Protocol:
-
Oxidation:
-
Suspend 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of water and pyridine.
-
Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the suspension with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours, or until the purple color of the permanganate has disappeared.
-
Monitor the reaction by TLC.
-
-
Workup and Isolation:
-
After the reaction is complete, filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.
-
The desired carboxylic acid, PCCA , will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the pure product.
-
Application of PCCA in the Synthesis of Bioactive Amides
The carboxylic acid moiety of PCCA is an ideal handle for derivatization, particularly for the formation of amide bonds.[8] Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).[9][10][11][12][13]
The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[14] Therefore, the carboxylic acid must first be activated to a more reactive species. This is typically achieved using a coupling reagent.
A widely used and reliable method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[14][15][16]
Causality of Experimental Choices:
-
EDC (Carbodiimide): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.
-
HOBt (Coupling Additive): The O-acylisourea intermediate can undergo intramolecular rearrangement to a less reactive N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an active ester that is more stable and less prone to side reactions, yet still highly reactive towards the amine. This minimizes racemization if chiral amines are used.
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, ensuring the amine remains in its free, nucleophilic form.
-
Solvent: Anhydrous polar aprotic solvents like DMF or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.
Detailed Experimental Protocol:
-
Reaction Setup:
-
To a solution of PCCA (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
To the activated carboxylic acid solution, add the desired amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole-4-carboxamide derivative.
-
| Parameter | Condition | Rationale |
| Coupling Reagents | EDC·HCl (1.2 eq), HOBt (1.2 eq) | Efficient activation of the carboxylic acid and suppression of side reactions. |
| Base | DIPEA (2.5 eq) | Neutralizes acids and ensures the amine is in its free base form. |
| Solvent | Anhydrous DMF | Good solubility for reactants and intermediates. |
| Temperature | 0°C to Room Temperature | Controlled activation followed by reaction at a moderate temperature. |
| Reaction Time | 12-24 hours | Allows for complete conversion of the starting materials. |
Structure-Activity Relationship (SAR) Insights
The pyrazole-4-carboxamide scaffold derived from PCCA has been explored in various therapeutic areas. For instance, in the context of cannabinoid receptor 1 (CB1) antagonists, SAR studies have revealed that:
-
The nature of the substituent on the amide nitrogen is crucial for activity.[17]
-
The 4-chlorophenyl group at the 3-position and the phenyl group at the 1-position are important for receptor binding.[17]
Similarly, in the development of COX-2 inhibitors, the pyrazole core mimics the central ring of celecoxib, and modifications at the carboxamide position can influence selectivity and potency.[18][19][20][21][22]
Visualization of Synthetic Pathways
Workflow for the Synthesis of PCCA and its Amide Derivatives
Caption: Synthetic pathway for PCCA and its derivatization.
Mechanism of EDC/HOBt Amide Coupling
Caption: EDC/HOBt amide coupling mechanism.
Conclusion
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (PCCA ) is a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. The synthetic route to PCCA is robust and high-yielding. The subsequent derivatization of the carboxylic acid moiety, particularly through well-established amide coupling protocols such as the EDC/HOBt method, provides a reliable and efficient means to generate diverse libraries of pyrazole-4-carboxamides for drug discovery programs. The insights and protocols presented in these application notes are intended to empower researchers to effectively utilize this important chemical building block in their quest for new therapeutic agents.
References
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate. [Link]
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central.
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. [Link]
- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). NIH.
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.).
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). ResearchGate. [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central.
-
Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. [Link]
- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). MDPI.
-
Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed. [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.
- EDC-HOBt Amide coupling workup help. (n.d.). Reddit.
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemguide. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkat USA. [Link]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vrije Universiteit Amsterdam.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. peptide.com [peptide.com]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
- 22. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Guide for Drug Discovery
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] This guide focuses on a specific, promising derivative, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and its potential applications in the development of novel therapeutics. We will delve into its synthesis, potential mechanisms of action, and provide detailed protocols for its evaluation in various preclinical models. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound and its analogs.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 298.72 g/mol | [3] |
| IUPAC Name | 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid | [3] |
| CAS Number | 372107-14-7 | [3] |
| ChEMBL ID | CHEMBL1878132 | [3] |
Potential Therapeutic Applications and Rationale
Derivatives of the 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold have demonstrated significant potential across several therapeutic areas. The strategic placement of the 4-chlorophenyl and 1-phenyl groups on the pyrazole ring, along with the carboxylic acid moiety at the 4-position, provides a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive candidate for interacting with various biological targets.
Anti-inflammatory and Analgesic Applications
The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug.[4] The structural features of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid suggest its potential as a COX-2 inhibitor, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[4] Inhibition of COX-2 is a well-established strategy for treating inflammation and pain with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.
Anticancer Applications
Numerous pyrazole derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines.[5][6] For instance, derivatives of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid have been reported to exhibit significant antitumor activity. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.[5]
Antiviral Applications (Anti-HCV)
Derivatives of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid have also been evaluated for their ability to inhibit the replication of the Hepatitis C virus (HCV).[7] The development of novel anti-HCV agents remains a priority, and the pyrazole scaffold offers a promising starting point for the design of new viral replication inhibitors.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives.
Protocol 1: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazole derivatives.[8][9]
Workflow for Synthesis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C16H11ClN2O2 | CID 829984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cellular Activity of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects.[1][2][3] The compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid belongs to this versatile class of molecules.[4] Given the established biological potential of pyrazole carboxylic acid derivatives, a systematic evaluation of this specific compound's cellular activity is warranted to elucidate its therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a suite of cell-based assays to characterize the bioactivity of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor. We will explore its potential as both an anticancer and an anti-inflammatory agent through a logical, stepwise approach.
Section 1: Assessment of Cytotoxicity and Antiproliferative Activity
A foundational step in the characterization of any novel compound is to determine its effect on cell viability and proliferation. This is particularly crucial for assessing potential anticancer properties. The MTT assay is a robust and widely used colorimetric method for this purpose.[5]
Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the cytotoxic or antiproliferative effects of the test compound.[5][6]
Protocol 1: MTT Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in selected cancer cell lines (e.g., MCF-7 for breast cancer and PC-3 for prostate cancer).
Materials:
-
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (herein referred to as "Test Compound")
-
MCF-7 and PC-3 cell lines
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or PC-3 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the Test Compound in DMSO. On the following day, serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the Test Compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100 |
| 0.1 | 0.845 | 99.4 |
| 1 | 0.790 | 92.9 |
| 10 | 0.550 | 64.7 |
| 25 | 0.430 | 50.6 |
| 50 | 0.210 | 24.7 |
| 100 | 0.090 | 10.6 |
| Calculated IC50 | 24.5 µM |
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Section 2: Investigation of Apoptosis Induction
Many successful anticancer agents function by inducing programmed cell death, or apoptosis, in cancer cells.[8] Following the observation of cytotoxicity, it is a logical next step to investigate whether the Test Compound induces apoptosis.
Rationale
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10][11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[9] Therefore, co-staining with FITC-conjugated Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by the Test Compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., one that showed sensitivity in the MTT assay)
-
Test Compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after overnight incubation. Treat the cells with the Test Compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the cells by flow cytometry within one hour.
Data Presentation: Hypothetical Flow Cytometry Data for Apoptosis
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Test Compound (IC50) | 55.8 | 25.3 | 15.4 | 3.5 |
| Test Compound (2x IC50) | 20.1 | 40.7 | 32.6 | 6.6 |
Workflow Diagram: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Section 3: Elucidation of Anti-inflammatory Activity
The pyrazole nucleus is a common feature in several anti-inflammatory drugs.[13] Therefore, it is prudent to investigate the potential of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid to modulate key inflammatory pathways.
Rationale for NF-κB Reporter Assay
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[14] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. A luciferase reporter assay, where luciferase expression is driven by an NF-κB response element, provides a highly sensitive measure of NF-κB activation.[14][15]
Protocol 3: NF-κB Reporter Assay
Objective: To determine if the Test Compound can inhibit TNF-α-induced NF-κB activation.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Test Compound
-
Recombinant human TNF-α
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter HEK293T cells in a 96-well white plate at a density of 3 x 10⁴ cells per well.[16] Incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the Test Compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control and a TNF-α-only control.
-
Cell Lysis and Luciferase Assay: After stimulation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.[14]
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected Renilla luciferase). Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of the Test Compound.
Data Presentation: Hypothetical NF-κB Reporter Assay Results
| Condition | Relative Luminescence Units (RLU) | % Inhibition |
| Unstimulated Control | 1,500 | - |
| TNF-α (10 ng/mL) | 50,000 | 0 |
| TNF-α + Test Compound (1 µM) | 45,000 | 10.3 |
| TNF-α + Test Compound (10 µM) | 25,000 | 51.5 |
| TNF-α + Test Compound (50 µM) | 8,000 | 86.6 |
Signaling Pathway Diagram: NF-κB Pathway
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Rationale for Cellular COX-2 Activity Assay
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. COX-2 is induced by pro-inflammatory stimuli and is responsible for the production of prostaglandins.[17][18] Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes.[19] A cell-based assay can determine if the Test Compound directly inhibits COX-2 activity.
Protocol 4: Cellular COX-2 Activity Assay
Objective: To measure the inhibitory effect of the Test Compound on COX-2 activity in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Test Compound
-
Lipopolysaccharide (LPS)
-
COX Activity Assay Kit (Fluorometric or Colorimetric)[20]
-
Cell lysis buffer
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells and allow them to adhere. Stimulate the cells with LPS (e.g., 1 µg/mL) for 12-24 hours to induce COX-2 expression.
-
Compound Treatment: Treat the LPS-stimulated cells with various concentrations of the Test Compound for a defined period (e.g., 1 hour).
-
Cell Lysis: Wash the cells with cold PBS and lyse them according to the protocol provided with the COX activity assay kit.
-
COX Activity Measurement: Measure the peroxidase activity of COX in the cell lysates using the assay kit. The kit will typically include specific inhibitors for COX-1 and COX-2 to differentiate their activities.[18]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the Test Compound relative to the LPS-stimulated control.
Data Presentation: Hypothetical COX-2 Inhibition Data
| Condition | COX-2 Activity (RFU/min) | % Inhibition |
| Unstimulated Control | 50 | - |
| LPS-stimulated Control | 800 | 0 |
| LPS + Test Compound (1 µM) | 720 | 10.0 |
| LPS + Test Compound (10 µM) | 450 | 43.8 |
| LPS + Test Compound (50 µM) | 150 | 81.3 |
References
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 13(1), 12345. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ResearchGate. (2018). MTT Proliferation Assay Protocol. [Link]
-
Jayakumar, S., & Ram, M. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(18), e3360. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Thompson, J. L., & Gilmore, T. D. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60655. [Link]
-
BPS Bioscience. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]
-
Dickinson, B. C., & Chang, C. J. (2011). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. Chemical science, 2(7), 1333–1338. [Link]
-
BPS Bioscience. (n.d.). Cox Screening. [Link]
-
Akıncıoğlu, A., & Gülçin, İ. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini reviews in medicinal chemistry, 20(14), 1364–1380. [Link]
-
Gomaa, H. A. M., & El-Mezayen, H. A. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian journal of pharmaceutical research : IJPR, 19(2), 209–221. [Link]
-
Asif, M. (2014). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 204-216. [Link]
-
Kumar, A., & Sharma, S. (2018). Current status of pyrazole and its biological activities. Journal of the Chinese Pharmaceutical Sciences, 27(6), 387-401. [Link]
-
Chibi, F., & Al-Salahi, R. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 28(3), 1344. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. caymanchem.com [caymanchem.com]
Application Note & Protocols: Preclinical Evaluation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative with significant potential as an anti-inflammatory and analgesic agent. The pyrazole class of compounds has a well-documented history of therapeutic applications, including several clinically approved non-steroidal anti-inflammatory drugs (NSAIDs). This guide offers a detailed rationale for experimental design, step-by-step protocols for validated in vivo animal models, and insights into data interpretation. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data for assessing the therapeutic efficacy of this compound.
Introduction to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the wide range of biological activities its derivatives possess, including anti-inflammatory, analgesic, anti-convulsant, and anti-cancer properties.[1] The structural motif of the target compound is analogous to known therapeutic agents, such as the NSAID Lonazolac, which is also a pyrazole derivative.[2][3][4] Initial research suggests that 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is explored for its potential anti-inflammatory and analgesic properties, making it a candidate for new pain relief medications.[5]
Effective preclinical evaluation is a critical step in the drug development pipeline. The use of well-characterized in vivo animal models is essential to establish proof-of-concept, determine efficacy, and understand the pharmacological profile of a novel compound before it can proceed to clinical trials.[6] This guide focuses on two primary, validated animal models to assess the anti-inflammatory and analgesic potential of the title compound.
Putative Mechanism of Action: COX Enzyme Inhibition
Many pyrazole-based anti-inflammatory agents exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—critical mediators of inflammation and pain.[4][7] The arachidonic acid cascade, initiated by cellular injury or inflammatory stimuli, leads to the production of prostaglandins (PGs) like PGE2, which cause vasodilation, edema, and pain. By inhibiting COX-1 and/or COX-2, compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can theoretically reduce the production of these pro-inflammatory mediators, thereby alleviating the signs of inflammation. Molecular modeling studies on analogous compounds suggest that pyrazole derivatives can fit within the active sites of COX enzymes.[3][8]
Caption: Putative mechanism via inhibition of the COX pathway.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Activity)
Principle and Rationale
The carrageenan-induced paw edema model is a universally accepted and highly reproducible acute inflammatory model for screening potential anti-inflammatory drugs.[9] The injection of carrageenan, a sulfated polysaccharide, into the sub-plantar tissue of a rat's paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) involves the release of histamine and serotonin, while the later phase (after 1.5 hours) is mediated by prostaglandins and involves neutrophil infiltration.[10] The efficacy of a compound like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, which is hypothesized to inhibit prostaglandin synthesis, is evaluated by its ability to reduce the paw swelling (edema) in the second phase.
Materials and Reagents
-
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Test Compound)
-
Carrageenan (Lambda, Type IV)
-
Positive Control: Indomethacin or Phenylbutazone[11]
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose or 5% Tween 80 in saline)
-
Sterile 0.9% Saline
-
Pleasthesyometer or Digital Calipers
-
Male Wistar or Sprague-Dawley rats (180-220g)[12]
Step-by-Step Experimental Workflow
-
Animal Acclimatization: Acclimate animals for at least 5-7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).
-
Grouping and Fasting: Randomly divide animals into experimental groups (n=6-8 per group). It is advisable to fast the animals overnight before the experiment to ensure consistent oral absorption of the compounds.
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[13]
-
Baseline Paw Volume Measurement (V₀): Just before the carrageenan injection, measure the volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Induction of Edema: Inject 0.1 mL of a freshly prepared 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[9][11]
-
Post-Induction Paw Volume Measurement (Vₜ): Measure the paw volume at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Data Analysis and Interpretation
The primary endpoints are the increase in paw volume (edema) and the percentage inhibition of edema.
-
Increase in Paw Volume (mL): ΔV = Vₜ - V₀
-
Where Vₜ is the paw volume at time 't' and V₀ is the baseline volume.
-
-
Percentage Inhibition of Edema (%):
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
The data should be analyzed using a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups against the vehicle control group. A statistically significant reduction in paw edema in the test compound groups, particularly at the 3-hour and 4-hour time points, indicates potent anti-inflammatory activity.
| Group | Dose (mg/kg, p.o.) | Mean Paw Edema at 3 hr (mL ± SEM) | % Inhibition |
| Vehicle Control | 10 mL/kg | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Test Compound | 10 | 0.68 ± 0.06 | 20.0% |
| Test Compound | 30 | 0.48 ± 0.04 | 43.5% |
| Test Compound | 100 | 0.39 ± 0.05* | 54.1% |
| Statistically significant difference from Vehicle Control (p < 0.05) |
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
Principle and Rationale
The acetic acid-induced writhing test is a standard and sensitive model for evaluating peripherally acting analgesics.[14][15] Intraperitoneal injection of a dilute acetic acid solution irritates the serous membranes, leading to the release of endogenous pain mediators like prostaglandins and bradykinin from peritoneal mast cells. This induces a characteristic behavior known as "writhing," which includes abdominal contractions and stretching of the hind limbs.[16] The number of writhes is a direct measure of the pain response. A reduction in the frequency of writhing by a test compound indicates its analgesic efficacy.[14]
Materials and Reagents
-
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Test Compound)
-
Acetic Acid (Glacial)
-
Positive Control: Diclofenac Sodium or Aspirin
-
Vehicle (e.g., 0.5% CMC or Saline)
-
Sterile 0.9% Saline
-
Male Swiss albino mice (20-25g)
Step-by-Step Experimental Workflow
-
Animal Acclimatization: Acclimate mice for at least 3-5 days under standard laboratory conditions.
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group).
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Diclofenac Na, 10 mg/kg)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Waiting Period: Allow for drug absorption, typically 30 minutes for i.p. administration or 60 minutes for p.o. administration.
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of a 0.6-1% acetic acid solution intraperitoneally.[17][18]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a continuous 10-15 minute period.[16][17]
Data Analysis and Interpretation
The endpoint is the number of writhes observed during the measurement period.
-
Percentage Inhibition of Writhing (%):
-
% Inhibition = [ (Mean Writhes_control - Mean Writhes_treated) / Mean Writhes_control ] * 100
-
Data should be analyzed using a one-way ANOVA followed by a suitable post-hoc test. A significant and dose-dependent reduction in the number of writhes compared to the vehicle control group demonstrates the peripheral analgesic activity of the test compound.
| Group | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | 10 mL/kg | 45.2 ± 3.1 | - |
| Diclofenac Na | 10 | 15.8 ± 2.5 | 65.0% |
| Test Compound | 10 | 35.1 ± 2.8 | 22.3% |
| Test Compound | 30 | 24.6 ± 3.0 | 45.6% |
| Test Compound | 100 | 18.3 ± 2.2 | 59.5% |
| Statistically significant difference from Vehicle Control (p < 0.05) |
Conclusion
The Carrageenan-Induced Paw Edema and Acetic Acid-Induced Writhing models are robust, reliable, and highly relevant for the initial efficacy screening of novel anti-inflammatory and analgesic compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Positive results in these models, demonstrating a dose-dependent reduction in edema and writhing, provide strong preclinical evidence to support further development. These protocols, when executed with the appropriate controls, offer a validated framework for obtaining the critical data needed to advance promising therapeutic candidates.
References
- BU CyberSec Lab. 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid.
- Chem-Impex. 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
-
Patil KR, et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. 2019-09-05. Available from: [Link]
-
Greaves MW, et al. [Action of the anti-inflammatory agent Lonazolac on experimentally-induced acute inflammation of human skin]. PubMed. Available from: [Link]
-
Deuis JR, et al. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available from: [Link]
-
PubChem. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
Bansal RK, et al. Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]
-
Narayana B, et al. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH. Available from: [Link]
- Gokhale AB, et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
-
Le Bars D, et al. Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. Available from: [Link]
-
ResearchGate. Lonazolac analogues: Molecular modeling, synthesis, and in vivo anti-inflammatory activity. Available from: [Link]
- Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review.
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available from: [Link]
-
Bio-protocol. 2.7. Carrageenan-induced paw edema assay. Available from: [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. chemistry and biological properties of pyrazole derivatives.
-
Harras MF, et al. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. PubMed Central. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Available from: [Link]
-
ResearchGate. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Available from: [Link]
-
ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]
-
ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research (IJPSR). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Available from: [Link]
-
MedChemComm (RSC Publishing). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. Available from: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
ResearchGate. (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. Available from: [Link]
-
MDPI. Evaluation of the Effects of the Anti-Inflammatory and Antioxidant Properties of Aloperine on Recovery in an Experimental Sciatic Nerve Injury Model. Available from: [Link]
-
SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Available from: [Link]
-
PubChem. Lonazolac. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Action of the anti-inflammatory agent Lonazolac on experimentally-induced acute inflammation of human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Evaluation of the Effects of the Anti-Inflammatory and Antioxidant Properties of Aloperine on Recovery in an Experimental Sciatic Nerve Injury Model [mdpi.com]
- 13. inotiv.com [inotiv.com]
- 14. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 16. saspublishers.com [saspublishers.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. researchgate.net [researchgate.net]
Application Note: A Multi-Pronged Strategy for Target Identification of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antifungal, antitubercular, and antitumor effects[1][2][3]. This broad activity profile suggests the modulation of multiple biological targets, making target identification a critical step in elucidating its mechanism of action and advancing it as a potential therapeutic agent. This document outlines a comprehensive, multi-pronged approach for the target deconvolution of this compound, integrating both experimental and computational methodologies. We provide detailed protocols for affinity chromatography-mass spectrometry, the cellular thermal shift assay (CETSA), and in silico approaches like reverse docking and pharmacophore modeling.
Introduction: The Challenge of a Promiscuous Scaffold
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities[3]. The specific compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, has been reported to possess a range of therapeutic potentials, from anti-inflammatory to anticancer agent[2]. The key challenge in developing such a compound lies in understanding which of its biological effects are responsible for its therapeutic efficacy and which might contribute to off-target toxicity. A thorough identification of its molecular targets is therefore paramount.
This application note presents a logical workflow to systematically identify the protein targets of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. By combining direct biochemical capture of binding partners with methods to confirm target engagement in a cellular context and computational prediction, researchers can build a high-confidence list of candidate targets for further validation.
Overall Target Identification Workflow
Our proposed strategy employs a tiered approach, beginning with broad, unbiased screening methods and progressively moving towards more focused validation techniques.
Figure 1: A multi-pronged workflow for target identification.
Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique is a powerful tool for the unbiased identification of proteins that bind to a small molecule of interest[4][5]. The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
Protocol: Synthesis of Affinity Probe and AC-MS
-
Synthesis of an Amine-Reactive Affinity Probe: The carboxylic acid moiety of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an ideal handle for immobilization. It can be activated to an N-hydroxysuccinimide (NHS) ester, which will readily react with an amine-functionalized linker attached to a solid support (e.g., agarose beads).
-
Step 1.1: Dissolve 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF.
-
Step 1.2: Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts.
-
Step 1.3: Stir the reaction at room temperature for 4-6 hours.
-
Step 1.4: Monitor the reaction by thin-layer chromatography (TLC).
-
Step 1.5: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate containing the NHS-activated compound can be used directly in the next step.
-
-
Immobilization of the Affinity Probe:
-
Step 2.1: Wash amino-propyl functionalized agarose beads with DMF.
-
Step 2.2: Add the NHS-activated compound solution to the beads.
-
Step 2.3: Gently agitate the mixture overnight at 4°C.
-
Step 2.4: Wash the beads extensively with DMF, followed by methanol, and finally with the lysis buffer to be used for the pull-down experiment.
-
-
Protein Pull-Down:
-
Step 3.1: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if investigating antitumor activity) in a non-denaturing lysis buffer.
-
Step 3.2: Pre-clear the lysate by incubating with underivatized agarose beads to minimize non-specific binding.
-
Step 3.3: Incubate the pre-cleared lysate with the compound-immobilized beads and control beads (without the compound) for 2-4 hours at 4°C with gentle rotation.
-
Step 3.4: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Mass Spectrometry:
-
Step 4.1: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Step 4.2: Separate the eluted proteins by SDS-PAGE.
-
Step 4.3: Excise the protein bands that are present in the compound pull-down but absent or significantly reduced in the control lane.
-
Step 4.4: Subject the excised bands to in-gel trypsin digestion.
-
Step 4.5: Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
| Parameter | Recommendation | Rationale |
| Bead Type | Amino-propyl functionalized agarose | Provides a stable covalent linkage to the compound. |
| Lysis Buffer | Non-denaturing (e.g., RIPA without SDS) | Preserves protein structure and interactions. |
| Control | Underivatized agarose beads | Differentiates specific from non-specific binding. |
| Elution | SDS-PAGE loading buffer | Effectively denatures and elutes bound proteins. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target in a cellular environment[6][7]. The principle is that a protein's thermal stability is altered upon ligand binding. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Protocol: CETSA for Target Validation
-
Cell Treatment:
-
Step 1.1: Culture cells to 70-80% confluency.
-
Step 1.2: Treat the cells with either vehicle (e.g., DMSO) or a range of concentrations of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid for a predetermined time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Step 2.1: Harvest the cells and resuspend them in a suitable buffer.
-
Step 2.2: Aliquot the cell suspension into PCR tubes.
-
Step 2.3: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes[8].
-
Step 2.4: Lyse the cells by freeze-thaw cycles.
-
Step 2.5: Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
-
Protein Quantification:
-
Step 3.1: Collect the supernatant (soluble fraction).
-
Step 3.2: Analyze the protein levels of the candidate targets (identified from AC-MS or computational methods) in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
-
Data Analysis:
-
Step 4.1: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
Step 4.2: A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
| Parameter | Recommendation | Rationale |
| Cell State | Intact cells | More physiologically relevant than cell lysates. |
| Temperature Range | 40-70°C | Covers the typical melting temperatures of most proteins. |
| Detection Method | Western Blot | Allows for specific detection of candidate proteins. |
| Data Output | Melting curve | Provides a visual representation of thermal stabilization. |
Computational Protocols
Computational methods can provide valuable insights into potential targets and guide experimental work.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique where a small molecule is docked against a library of protein structures to identify potential binding partners[9][10].
Protocol: Reverse Docking Screen
-
Ligand Preparation:
-
Step 1.1: Generate a 3D structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Step 1.2: Perform energy minimization of the ligand structure.
-
-
Target Database Selection:
-
Step 2.1: Choose a database of protein structures (e.g., PDB, a curated set of human proteins).
-
-
Docking Simulation:
-
Step 3.1: Use a docking program (e.g., AutoDock Vina, DOCK) to systematically dock the ligand into the binding sites of all proteins in the database[11].
-
Step 3.2: The search space for docking should be defined to encompass the entire protein surface to allow for the discovery of novel binding pockets[9].
-
-
Scoring and Ranking:
-
Step 4.1: Score the binding poses for each protein-ligand complex based on the docking score, which estimates the binding affinity.
-
Step 4.2: Rank the proteins based on their docking scores.
-
-
Hit Selection and Filtering:
-
Step 5.1: Select the top-ranking proteins as potential targets.
-
Step 5.2: Filter the hit list based on biological relevance to the known activities of the compound (e.g., inflammation-related proteins, kinases).
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target[12][13][14]. This can be used to search for proteins that have binding sites complementary to the pharmacophore of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Protocol: Pharmacophore-Based Target Prediction
-
Pharmacophore Generation:
-
Step 1.1: Generate a 3D pharmacophore model based on the structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The model should include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
-
-
Pharmacophore Screening:
-
Step 2.1: Screen a database of protein structures (e.g., PharmMapper, ZINCPharmer) with the generated pharmacophore model.
-
Step 2.2: The software will identify proteins with binding sites that can accommodate the pharmacophore features.
-
-
Ranking and Analysis:
-
Step 3.1: Rank the identified proteins based on how well their binding sites match the pharmacophore model.
-
Step 3.2: Analyze the top-ranking hits for their biological function and relevance to the observed activities of the compound.
-
Data Integration and Target Validation
The candidate targets identified from each of these methods should be integrated to create a high-confidence list.
Figure 2: Data integration and validation workflow.
Targets that are identified by multiple orthogonal methods (e.g., found in the AC-MS pull-down and predicted by reverse docking) should be prioritized for validation. CETSA serves as an excellent initial validation step to confirm direct target engagement in a cellular context. Following positive CETSA results, further downstream functional assays (e.g., enzyme activity assays, cell-based reporter assays) are necessary to confirm that the binding of the compound to the target leads to a functional consequence.
Conclusion
The identification of molecular targets for a compound with a broad activity profile like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid requires a multi-faceted approach. By combining the unbiased discovery power of affinity chromatography-mass spectrometry with the in-cell target engagement confirmation of CETSA and the predictive capabilities of computational methods, researchers can efficiently and accurately deconvolve the compound's mechanism of action. This integrated strategy will accelerate the translation of this promising chemical scaffold into novel therapeutics.
References
- BU CyberSec Lab. 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid.
- Royal Society of Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry.
- National Institutes of Health. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
- ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- World Journal of Pharmaceutical Research. Chemistry and biological properties of pyrazole derivatives.
- Chem-Impex. 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
- PubMed. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
- PubChem. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
- PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery.
- PubMed. Pharmacophore modeling in drug design.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- YouTube. MultiDock Screening Tool - Reverse docking demonstration.
- Brazilian Journal of Analytical Chemistry. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.
- PatSnap Synapse. What is pharmacophore modeling and its applications?.
- ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- PubMed Central. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- Frontiers. Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries.
- ResearchGate. How do you perform inverse docking?.
- Promega Corporation. Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
- DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
- Chromatography Online. Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
- MDPI. Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces.
- ScienceDirect. Reverse docking: Significance and symbolism.
- Broad Institute. Small-molecule Target and Pathway Identification.
- Bio-protocol. Cellular Thermal Shift Assay (CETSA).
- Rizzo Lab. 2023 DOCK tutorial 1 with PDBID 4S0V.
- ScienceDirect. Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry.
- MedChemExpress. Affinity Mass Spectrometry Drug Screening.
- Grokipedia. Cellular thermal shift assay.
- MtoZ Biolabs. Target Identification Services.
- ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules.
- KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl).
- ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Google Patents. Process for the production of pyrazoles.
Sources
- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. youtube.com [youtube.com]
- 12. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in Biological Assays
Welcome to the technical support guide for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource to address the solubility challenges associated with this compound in various biological assays. This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why does 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid have poor aqueous solubility?
A1: The molecular structure of this compound contributes to its low water solubility. It contains multiple aromatic rings (a chlorophenyl and a phenyl group) which are hydrophobic in nature. While the carboxylic acid group provides some polarity, the overall molecule has a significant nonpolar character, making it difficult to dissolve in aqueous solutions. Pyrazole derivatives, in general, are known for their varied biological activities, but their flat, aromatic structures can often lead to poor solubility.[1][2]
Q2: I'm observing precipitation of the compound when I add my DMSO stock to the aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon, often termed "shock precipitation," occurs when a concentrated stock of a poorly soluble compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous medium.[3] The compound, which is stable in the organic solvent, is suddenly exposed to an environment where it is not soluble, causing it to crash out of solution. To prevent this, a step-wise or serial dilution approach is recommended.[3] Instead of adding the concentrated DMSO stock directly to your final assay volume, first, create an intermediate dilution in a smaller volume of the assay medium.[3] This gradual reduction in the organic solvent concentration allows the compound to better disperse and remain in solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?
A3: The tolerance of cell lines to DMSO can vary significantly.[4] As a general guideline, a final DMSO concentration of 0.1% is considered safe for most cell lines.[4][5] Many cell types can tolerate up to 0.5% DMSO without significant cytotoxic effects.[5][6] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assay.[4] Concentrations of 5% and higher are generally considered cytotoxic.[6][7]
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents such as ethanol, methanol, and acetonitrile can be used. However, it's important to consider their potential impact on your specific assay. Organic solvents can affect enzyme kinetics and protein stability.[8][9][10] The choice of solvent should be carefully validated for compatibility with your biological system.
Q5: What are cyclodextrins and can they help with the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly water-soluble "guest" molecules, like our pyrazole compound, within their hydrophobic core, thereby increasing their apparent aqueous solubility.[11][12][13] This can be a very effective strategy for improving compound delivery in biological assays.[11][13]
Troubleshooting Guide
Issue 1: Compound Precipitation in Assay Medium
Symptoms:
-
Visible particulate matter or cloudiness in the assay wells after adding the compound.
-
Inconsistent or non-reproducible assay results.
Causality: The final concentration of the compound exceeds its solubility limit in the aqueous assay buffer. This can be exacerbated by rapid dilution from a concentrated organic stock.[3]
Solutions:
-
Step-wise Dilution: As mentioned in the FAQs, avoid adding a highly concentrated DMSO stock directly to the full volume of your aqueous buffer.[3]
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the compound stock can sometimes help prevent precipitation, as solubility often increases with temperature.[3]
-
Lowering the Final Compound Concentration: If feasible for your experimental goals, reducing the final concentration of the compound in the assay can prevent it from exceeding its solubility limit.[14]
-
Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will provide an empirical upper limit for the compound concentration you can use.
Issue 2: Inconsistent or Unreliable Biological Activity
Symptoms:
-
High variability in IC50 or EC50 values between experiments.
-
A "bell-shaped" dose-response curve where activity decreases at higher concentrations.
Causality: This can be a direct consequence of solubility issues. At higher concentrations, the compound may be precipitating, leading to a lower effective concentration in solution than intended. The precipitate itself can also interfere with the assay readout.
Solutions:
-
Solubility-Guided Dosing: Only use compound concentrations that are below the determined aqueous solubility limit in your specific assay buffer.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after the incubation period.
-
Turbidity Measurement: For a more quantitative assessment, turbidity can be measured to detect the formation of insoluble particles.[15]
-
Formulation Strategies: Consider using solubility-enhancing excipients like cyclodextrins to keep the compound in solution at higher concentrations.[16][17]
Experimental Protocols
Protocol 1: Step-wise Dilution for Cell-Based Assays
This protocol is designed to minimize precipitation when preparing different concentrations of your compound for a cell-based assay.
-
Prepare a 10 mM stock solution of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in 100% DMSO.
-
For your highest desired final concentration (e.g., 100 µM), prepare an intermediate dilution. For a final DMSO concentration of 0.5%, you would make a 200X intermediate stock (20 mM in this case is not feasible from a 10mM stock, so a lower final concentration or higher DMSO percentage would be needed. Let's adjust for a 10 µM final concentration). To achieve a 10 µM final concentration with 0.1% DMSO, prepare a 1000X intermediate stock of 10 mM.
-
Create a serial dilution series from your 10 mM stock in 100% DMSO.
-
For each concentration, perform an intermediate dilution step. For example, to make a 10 µM final concentration in your assay well containing 200 µL of media, add 0.2 µL of your 10 mM DMSO stock to a sterile microfuge tube. Then, add a small volume of pre-warmed (37°C) cell culture medium (e.g., 19.8 µL) to this tube and mix well.
-
Add the entire volume of this intermediate dilution to the assay well containing the remaining volume of cell culture medium and cells.
-
For your vehicle control, prepare a mock intermediate dilution with the same volume of DMSO and media.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a basic method to estimate the kinetic solubility of your compound in your assay buffer.
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a series of microfuge tubes, add your assay buffer.
-
Add increasing amounts of your 10 mM stock solution to the tubes to achieve a range of final theoretical concentrations (e.g., 1, 5, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is constant across all tubes and matches what you would use in your assay.
-
Incubate the samples under the same conditions as your assay (e.g., 2 hours at 37°C).
-
Visually inspect each tube for signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.
-
For a more accurate determination, the samples can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified using HPLC-UV or LC-MS/MS.[18]
Data Presentation
Table 1: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Maximum Recommended Final DMSO Concentration | Reference |
| Most Cell Lines | 0.5% | [5] |
| Sensitive/Primary Cells | ≤ 0.1% | [5] |
| General Safe Level | 0.1% | [4][5] |
| Cytotoxic Level | ≥ 5% | [6][7] |
Visualizations
Caption: A workflow for troubleshooting compound precipitation.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
-
PubChem. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link].
-
Bister, B., et al. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC, NIH. Available from: [Link].
-
Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. Available from: [Link].
-
de Oliveira, M. A. L., et al. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available from: [Link].
-
Todeschini, A. R., et al. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC, PubMed Central. Available from: [Link].
-
Michael, I. Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link].
-
Mocanu, A. M., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, PubMed Central. Available from: [Link].
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link].
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?. Available from: [Link].
-
Gavamukulya, Y., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link].
-
Muankaew, C., et al. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link].
-
ResearchGate. Effect on enzyme activity of different organic solvents. Available from: [Link].
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link].
-
Valerio, O., et al. Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. MDPI. Available from: [Link].
-
Tassone, E. J., et al. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link].
-
Loftsson, T., et al. Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Available from: [Link].
-
Shrestha, H., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH. Available from: [Link].
-
Agrisera antibodies. Immunoprecipitation troubleshooting. Available from: [Link].
-
Daghrir, R., et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link].
- Google Patents. Method for preparing pyrazolecarboxylic acid and derivatives.
-
PubMed. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. Available from: [Link].
-
SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Available from: [Link].
-
LifeTein. DMSO usage in cell culture. Available from: [Link].
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link].
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link].
-
PMC, NIH. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link].
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link].
-
PMC, NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link].
-
ACS Publications. Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Omega. Available from: [Link].
-
Hycult Biotech. Troubleshooting Immunoprecipitation. Available from: [Link].
-
MDPI. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Available from: [Link].
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link].
-
BU CyberSec Lab. 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid. Available from: [Link].
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rheolution.com [rheolution.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting unexpected results in experiments with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. As Senior Application Scientists with extensive experience in the synthesis, purification, and application of novel chemical entities, we have developed this comprehensive guide to assist you in troubleshooting unexpected results in your experiments. This resource is designed to provide practical, in-depth solutions to common challenges, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Q1: What are the primary known biological activities of this compound?
A1: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have been investigated for a range of biological activities. The pyrazole scaffold is a well-established pharmacophore, and compounds with this core structure have shown potential as anti-inflammatory, analgesic, antifungal, antitubercular, and even anticancer agents.[1][2][3] The specific activity profile of this compound should be determined empirically in your experimental system.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions in solvents like DMSO, storage at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.
Q3: Is this compound known to be a Pan-Assay Interference Compound (PAIN)?
A3: While not definitively classified as a PAIN in the literature reviewed, the pyrazole scaffold is present in some known PAINS.[4][5][6] It is crucial to perform appropriate control experiments to rule out non-specific activity or assay interference. This includes testing the compound in counter-screens and assays with different detection methods.
Section 2: Synthesis and Purification Troubleshooting
The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically proceeds through the formation of a pyrazole-4-carbaldehyde intermediate, followed by oxidation. The Vilsmeier-Haack reaction is a common method for the synthesis of the aldehyde precursor.[7][8][9]
Q4: My synthesis of the 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde precursor is low-yielding. What are the common pitfalls?
A4: Low yields in the Vilsmeier-Haack reaction for this synthesis can often be attributed to several factors:
-
Reagent Quality: Ensure that the phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (typically 0-5°C). The subsequent reaction with the hydrazone precursor may require heating, and the optimal temperature should be determined empirically.[8]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.
-
Work-up Procedure: The hydrolysis of the reaction intermediate must be done carefully by pouring the reaction mixture onto crushed ice. This is a highly exothermic step. Inadequate cooling can lead to side reactions and degradation of the product.
Q5: I am having difficulty purifying the final carboxylic acid product. What purification strategies are recommended?
A5: Purification of the final carboxylic acid can be challenging due to its polarity and potentially low solubility in common organic solvents.
-
Crystallization: This is the preferred method for obtaining high-purity material. A suitable solvent system must be identified. Given the carboxylic acid moiety, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) is a good starting point.[10] If the compound crashes out of solution too quickly, try using a larger volume of the hot solvent.[11]
-
Column Chromatography: If crystallization is unsuccessful, flash column chromatography can be used. A silica gel stationary phase is typically effective. The mobile phase will likely require a polar solvent mixture, such as ethyl acetate/hexanes with the addition of a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.
Troubleshooting Crystallization
| Issue | Potential Cause | Recommended Solution |
| Oiling out | Compound is insoluble in the hot solvent or the melting point is below the solvent's boiling point. | Try a different solvent system with a lower boiling point. |
| No crystals form | Solution is too dilute. | Remove some solvent under reduced pressure and attempt to crystallize again.[11] |
| Rapid precipitation | Solution is too concentrated or cooling too quickly. | Redissolve the solid in more hot solvent and allow it to cool more slowly.[11] |
Section 3: Handling and Solubility
The solubility of a compound is critical for obtaining reliable and reproducible data in biological assays.
Q6: I am struggling to dissolve the compound for my experiments. What solvents are recommended?
A6: Carboxylic acids can have limited solubility in aqueous buffers. For in vitro experiments, the following approach is recommended:
-
Primary Stock Solution: Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for its high solvating power.[12]
-
Working Solutions: Prepare serial dilutions from the DMSO stock into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all experimental conditions, including controls.
Recommended Solvents for Stock Solutions:
| Solvent | Considerations |
| DMSO | Excellent solvating power. Ensure it is anhydrous and of high purity. |
| Ethanol | Good alternative to DMSO, may be less toxic to some cell lines. |
| DMF | Can be used, but it is more toxic than DMSO and ethanol. |
Q7: My compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A7: Precipitation upon dilution is a common issue with poorly soluble compounds.[13][14] Consider the following:
-
Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Increase DMSO Concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility, but be mindful of its effects on your assay.
-
Use of Surfactants or Solubilizing Agents: For in vivo studies or challenging in vitro assays, formulation strategies involving excipients like Tween® 80 or cyclodextrins may be necessary.[15]
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid, which may increase its aqueous solubility. However, ensure the pH is compatible with your assay.
Section 4: Biological Assay Troubleshooting
Unexpected results in biological assays can arise from compound-specific properties or interactions with assay components.
Q8: I am observing inconsistent results in my cell-based assay. What could be the cause?
A8: Inconsistent results can stem from several factors:
-
Compound Stability: The compound may be unstable in the assay medium over the time course of the experiment. Pyrazole rings are generally stable, but the overall molecule could be susceptible to degradation, for example, through decarboxylation at elevated temperatures.[16] Consider performing a time-course experiment to assess the stability of the compound under your assay conditions.
-
Solubility Issues: Even if not immediately visible, the compound may be forming small aggregates or precipitating over time, leading to variable effective concentrations.
-
Cell Line Variability: Ensure that the passage number and health of your cells are consistent between experiments.
Q9: My compound shows activity in a fluorescence-based assay, but I am not sure if it is a true hit. How can I rule out assay interference?
A9: Pyrazole derivatives can be fluorescent, which can interfere with fluorescence-based assays.[2][17]
-
Control for Autofluorescence: Run a control experiment with the compound in the assay buffer without the other assay components (e.g., cells, enzymes) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Orthogonal Assays: Validate your findings using a different assay format that relies on a different detection method (e.g., absorbance, luminescence, or a label-free technology).
-
Quenching Effects: The compound may also quench the fluorescence signal of the reporter molecule in your assay. This can be assessed by adding the compound to a solution of the fluorescent probe and measuring the change in fluorescence intensity.[18]
Workflow for Investigating Unexpected Biological Activity
Caption: A logical workflow for troubleshooting unexpected biological assay results.
Section 5: Analytical Troubleshooting
Accurate characterization of your compound is fundamental to interpreting experimental results.
Q10: My ¹H NMR spectrum looks complex. What are the expected chemical shifts for this compound?
A10: The ¹H NMR spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid will have distinct regions for the aromatic protons. Based on data for similar structures, you can expect the following:[19]
-
Phenyl and Chlorophenyl Protons: These will appear as a complex series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.
-
Pyrazole Ring Proton: The proton at the C5 position of the pyrazole ring is expected to be a singlet and should appear further downfield, often above 8.0 ppm.
-
Carboxylic Acid Proton: This proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It will appear as a broad singlet, often above 10 ppm, and will be exchangeable with D₂O.
Broadening of the pyrazole ring carbon signals in the ¹³C NMR spectrum can indicate tautomerism, although this is less common for N-substituted pyrazoles.[20]
Q11: What are the expected fragmentation patterns in mass spectrometry for this molecule?
A11: In electrospray ionization mass spectrometry (ESI-MS), you should observe the molecular ion peak corresponding to the mass of the compound. For carboxylic acids, common fragmentation patterns in the mass spectrum include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[21][22][23] The pyrazole ring itself is quite stable and may not fragment easily.[24]
Protocol: Purity and Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in methanol or acetonitrile.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100-500.
-
Data Analysis: Look for the expected molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode). The purity can be estimated from the area of the main peak in the chromatogram.
-
Section 6: Experimental Protocols
This section provides standardized protocols for key experimental procedures.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh approximately 3 mg of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Molecular Weight: 298.72 g/mol ) into a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 3 mg, this would be approximately 1.004 mL.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Diagram: General Workflow for Compound Handling and Experimentation
Caption: A recommended workflow for handling and using the compound in experiments.
References
- 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid - BU CyberSec Lab.
-
Pyrolysis of Carboxylic Acids - ResearchGate. Available at: [Link]
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]
-
Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing). Available at: [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]
-
Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - MDPI. Available at: [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. Available at: [Link]
-
Select structures of pan‐assay interference compounds (PAINS) that... - ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC - NIH. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available at: [Link]
-
(PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. Available at: [Link]
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents.
-
Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]
-
Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics - SciSpace. Available at: [Link]
-
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition - MDPI. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Interference with Fluorescence and Absorbance | Request PDF - ResearchGate. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]
-
GCMS Section 6.12 - Whitman People. Available at: [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - NIH. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]
-
Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - MDPI. Available at: [Link]
-
Imidazole - Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. GCMS Section 6.12 [people.whitman.edu]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when scaling up the synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. This valuable heterocyclic compound is a key building block in the development of pharmaceuticals and agrochemicals, notably for its potential anti-inflammatory, analgesic, and herbicidal properties. This document provides field-proven insights, detailed troubleshooting protocols, and a comprehensive set of frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
I. Overview of the Synthetic Strategy
The most common and scalable route to the target molecule involves a two-step process:
-
Vilsmeier-Haack Cyclization: Formation of the pyrazole-4-carbaldehyde intermediate from a substituted acetophenone phenylhydrazone.
-
Oxidation: Conversion of the aldehyde to the final carboxylic acid.
This guide will focus on troubleshooting and optimizing this widely adopted pathway.
Caption: High-level workflow for the synthesis of the target carboxylic acid.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, particularly during scale-up.
Question: My yield for the Vilsmeier-Haack cyclization (Step 2) is significantly lower on a larger scale than in my benchtop experiments. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a frequent challenge. The root cause often lies in mass and heat transfer limitations. Here’s a breakdown of potential issues and corrective actions:
-
Poor Reagent Mixing: The Vilsmeier-Haack reagent is highly reactive and viscous. Inadequate mixing in a large reactor can lead to localized "hot spots" and side reactions.
-
Causality: The cyclization reaction is exothermic. If the Vilsmeier reagent is not dispersed quickly, its local concentration remains high, leading to decomposition or polymerization of starting materials before the desired reaction can occur.
-
Solution:
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to create a vortex, indicating good surface and bulk mixing.
-
Sub-surface Addition: Instead of adding the hydrazone to the surface of the Vilsmeier reagent, introduce it below the surface via a dip tube. This promotes immediate dispersion.
-
Dilution: While not always ideal due to solvent recovery costs, performing the reaction in a suitable solvent can help manage viscosity and improve mixing.
-
-
-
Temperature Control Failure: The reaction to form the Vilsmeier reagent (from DMF and POCl₃) and the subsequent cyclization are exothermic.[1] A larger volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.
-
Causality: Uncontrolled temperature spikes can lead to the decomposition of the Vilsmeier reagent and the formation of tar-like byproducts, consuming your starting material and complicating purification.
-
Solution:
-
Controlled Addition Rate: Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) slowly, while maintaining a low temperature (typically 0 to -5°C).[2] Similarly, add the hydrazone solution to the formed reagent at a controlled rate to manage the exotherm.
-
Reactor Cooling: Use a reactor with a cooling jacket and ensure the heat transfer fluid is at the appropriate temperature and flow rate to handle the heat load. For very large scales, internal cooling coils may be necessary.
-
-
Question: I am observing the formation of significant impurities during the cyclization step. How can I identify and minimize them?
Answer: Impurity formation is often linked to reaction conditions and the quality of your starting materials.
-
Potential Impurities & Causes:
-
Unreacted Hydrazone: This indicates an incomplete reaction. The cause could be insufficient Vilsmeier reagent, a reaction temperature that is too low, or too short a reaction time.
-
Hydrolyzed Aldehyde: If the reaction mixture is exposed to water before the reaction is complete or during workup at elevated temperatures, the intermediate iminium salt can hydrolyze back to starting materials or other undesired products.
-
Regioisomers: While less common in this specific synthesis, improper temperature control can sometimes lead to side reactions on the phenyl rings, though this is more prevalent in syntheses with more reactive aromatic systems.
-
-
Mitigation Strategies:
-
Stoichiometry: Ensure you are using a slight excess of the Vilsmeier reagent. A typical molar ratio is 1 part hydrazone to 1.1-1.5 parts Vilsmeier reagent.
-
Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent premature hydrolysis of the Vilsmeier reagent and intermediates.
-
Controlled Quench: The workup is critical. The reaction should be quenched by slowly and carefully pouring the reaction mixture into a large volume of crushed ice and water with vigorous stirring.[2] This dissipates heat and rapidly hydrolyzes the intermediate to the desired aldehyde. Neutralization should be done carefully with a base like sodium bicarbonate.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and confirm the complete consumption of the starting hydrazone before quenching.[2]
-
Question: The final oxidation step to the carboxylic acid is sluggish and gives a poor yield. What can I do to optimize this?
Answer: The oxidation of an aromatic aldehyde to a carboxylic acid can be challenging. The choice of oxidant and reaction conditions are paramount.
-
Common Issues:
-
Incomplete Oxidation: The reaction stalls, leaving a mixture of the starting aldehyde and the final acid. This can be due to an insufficiently powerful oxidant or deactivation of the oxidant.
-
Over-oxidation/Side Reactions: Harsher oxidants can potentially lead to degradation of the pyrazole ring or reactions on the phenyl substituents, although the pyrazole core is generally stable.[3]
-
-
Optimization & Troubleshooting:
-
Choice of Oxidant:
-
Potassium Permanganate (KMnO₄): A strong, cost-effective oxidant. The reaction is typically run in a basic aqueous solution. The challenge is often the workup, as it produces manganese dioxide (MnO₂) sludge.
-
Jones Reagent (CrO₃ in H₂SO₄/Acetone): A very powerful and effective oxidant. However, the use of chromium (VI) is a significant environmental and safety concern, especially at scale.
-
Potassium Dichromate (K₂Cr₂O₇): Similar to Jones reagent in efficacy and concerns.
-
-
Protocol & Key Parameters:
-
Temperature: For KMnO₄, gentle heating (e.g., 50-70°C) may be required to drive the reaction to completion. Monitor carefully to avoid runaway reactions.
-
pH Control: When using permanganate, maintaining a basic pH is crucial for efficient oxidation.
-
Phase Transfer Catalyst: If you are experiencing solubility issues between the organic aldehyde and the aqueous oxidant, adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve reaction rates.
-
-
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Expected Outcome/Rationale |
| Hydrazone:Vilsmeier Reagent | 1 : 1.2 molar ratio | 1 : 1.1 molar ratio | Tighter control on stoichiometry at scale reduces cost and simplifies downstream processing. |
| Cyclization Temperature | 60-65 °C | Maintained strictly at 60 °C | Prevents side reactions and decomposition that are more likely with heat accumulation at scale. |
| Reagent Addition Time | 15 minutes | 1-2 hours | Slow addition is critical for managing the exotherm in a large reactor.[1] |
| Oxidant | Jones Reagent | KMnO₄ with Phase Transfer Catalyst | Shift away from chromium-based oxidants for safety and environmental reasons at scale. |
| Typical Yield (Aldehyde) | 85-90% | 80-85% | A slight decrease in yield is common on scale-up but can be optimized.[2] |
| Typical Yield (Carboxylic Acid) | 75-85% | 70-80% | Dependent on oxidant choice and workup efficiency. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main hazards are associated with the Vilsmeier-Haack stage. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction with DMF is very exothermic and must be controlled. Proper personal protective equipment (PPE), a well-ventilated work area (or closed system), and a carefully planned and reviewed procedure for managing the exotherm are non-negotiable.
Q2: How do I choose the right solvent for recrystallization of the final product? A2: The ideal recrystallization solvent should dissolve the carboxylic acid when hot but not when cold, while impurities remain soluble at cold temperatures. For 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, common solvent systems to screen include ethanol, methanol, acetic acid, or mixtures like ethanol/water or DMF/water.[2] Always perform small-scale solubility tests before committing a large batch.
Q3: Can I use a different starting material instead of 4-chloroacetophenone? A3: Yes, the Vilsmeier-Haack synthesis of pyrazoles is quite versatile.[4] You can use various substituted acetophenone phenylhydrazones to generate different 3-aryl pyrazoles. The reaction conditions may require some re-optimization depending on the electronic nature of the substituents.
Q4: What is the mechanism of the Vilsmeier-Haack cyclization? A4: The reaction involves several steps. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent (an iminium salt). The hydrazone then attacks this electrophile, leading to a series of cyclization and elimination steps that ultimately form the aromatic pyrazole ring and regenerate a protonated form of DMF.
Caption: Simplified mechanistic pathway for the Vilsmeier-Haack reaction.
Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product? A5: For reaction monitoring, TLC is excellent for quick qualitative checks, while HPLC provides quantitative data on the consumption of starting materials and formation of products. For final product characterization, ¹H NMR and ¹³C NMR are essential for structural confirmation.[5] Mass Spectrometry will confirm the molecular weight[6], and Infrared (IR) Spectroscopy can confirm the presence of the carboxylic acid functional group (C=O and O-H stretches).
IV. References
-
Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
-
Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
-
Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9). [Link]
-
Shetty, M. M., et al. (Year N/A). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
-
Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
BU CyberSec Lab. (n.d.). 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
(Author N/A). (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Biares. [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
(Author N/A). (2025). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]
-
(Author N/A). (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
(Author N/A). (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
(Author N/A). (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. PubMed. [Link]
-
(Author N/A). (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
-
(Author N/A). (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C16H11ClN2O2 | CID 829984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical challenges in the characterization of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the analytical characterization of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this molecule. Here, we synthesize technical expertise with field-proven insights to provide you with a comprehensive resource for your experimental work.
Introduction
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with significant interest in pharmaceutical and agrochemical research.[1] Its characterization is crucial for quality control, stability assessment, and regulatory submissions. This guide provides a structured question-and-answer format to directly address specific issues you may encounter during your experiments, covering key analytical techniques such as HPLC, Mass Spectrometry, and NMR Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. However, its acidic nature and aromatic structure can present unique challenges.
Frequently Asked Questions & Troubleshooting
Question 1: I am observing significant peak tailing for the main analyte peak. What is the cause and how can I resolve it?
Answer:
Peak tailing for acidic compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in reversed-phase HPLC is a common issue. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Causality: The carboxylic acid moiety can interact with residual silanol groups on the silica-based stationary phase through hydrogen bonding or ion-exchange mechanisms. These interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailing peak.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is to lower the pH of the mobile phase. By operating at a pH well below the pKa of the carboxylic acid (typically around 2.5-3.0), the analyte will be in its protonated, less polar form, minimizing interactions with silanol groups. An acidic mobile phase is generally beneficial for the retention and resolution of acidic compounds.[2]
-
Choice of Acidic Modifier: Use an appropriate acidic modifier in your mobile phase. Phosphoric acid or formic acid are common choices. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[2]
-
Column Selection: Employ a high-purity silica column with end-capping. These columns have a lower concentration of residual silanol groups, reducing the sites for secondary interactions.
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column and exacerbate peak tailing. Try injecting a more dilute sample.
-
Question 2: I am struggling with poor resolution between the main peak and a closely eluting impurity. What strategies can I employ?
Answer:
Achieving adequate resolution is critical for accurate purity assessment. Here’s a systematic approach to improving the separation:
-
Method Optimization Workflow:
Caption: Workflow for HPLC Resolution Optimization.
-
Detailed Steps:
-
Modify Mobile Phase Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
-
Change Organic Modifier: The selectivity of your separation can be significantly altered by switching the organic modifier. If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can change the elution order of closely related compounds.
-
Optimize the Gradient (for gradient methods): A shallower gradient slope provides more time for compounds to separate on the column, often leading to better resolution.
-
Explore Different Stationary Phases: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl column may offer different selectivity for aromatic compounds compared to a standard C18 column due to π-π interactions.
-
Question 3: What are the potential impurities I should be aware of during the analysis of this compound?
Answer:
The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid often proceeds through the Vilsmeier-Haack formylation of a phenylhydrazone intermediate, followed by oxidation of the resulting aldehyde.[3] Potential impurities can arise from starting materials, byproducts of the reaction, and degradation products.
-
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 4-chloroacetophenone and phenylhydrazine.
-
Intermediate: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[4]
-
Side-products from Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is generally regioselective for electron-rich heterocycles, but minor isomers or byproducts from incomplete cyclization could be present.
-
-
Potential Degradation Products:
-
Decarboxylation Product: Loss of the carboxylic acid group to form 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole.
-
Hydrolytic Degradants: Depending on the pH and temperature, esterification with alcohol solvents (if used in the mobile phase) or other hydrolytic degradation could occur, although pyrazole derivatives are generally reported to have good metabolic stability.[5]
-
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for confirming the identity of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and for identifying unknown impurities.
Frequently Asked Questions & Troubleshooting
Question 1: What is the expected molecular ion, and what are the characteristic fragmentation patterns for this molecule in ESI-MS?
Answer:
-
Expected Molecular Ion: In positive ion mode Electrospray Ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at m/z 299.058. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 297.043 is expected.
-
Characteristic Fragmentation Pattern (ESI-): The fragmentation of aromatic carboxylic acids in mass spectrometry often involves the loss of small molecules from the carboxylic acid group.[6]
Precursor Ion (m/z) Proposed Fragment Fragment m/z Neutral Loss 297.043 [M-H]⁻ 297.043 - 297.043 [M-H-CO₂]⁻ 253.053 44 (CO₂) The loss of carbon dioxide (CO₂) from the deprotonated molecular ion is a very common and characteristic fragmentation for carboxylic acids. The resulting fragment at m/z 253.053 corresponds to the deprotonated 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole. Further fragmentation of the pyrazole ring can also occur.
-
Fragmentation Logic Diagram:
Caption: ESI- Fragmentation Pathway.
Question 2: I am having trouble achieving good sensitivity for my analyte. What can I do?
Answer:
Low sensitivity in ESI-MS can be due to a variety of factors related to both the analyte's properties and the instrument settings.
-
Troubleshooting Steps:
-
Optimize Ionization Mode: While ESI- is often suitable for carboxylic acids, it's worth trying ESI+ as well. The pyrazole ring contains nitrogen atoms that can be protonated.
-
Mobile Phase Composition: Ensure your mobile phase is compatible with ESI. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts like phosphate. The pH of the mobile phase will also influence the ionization efficiency.
-
Instrument Parameters: Optimize the MS source parameters, including the capillary voltage, cone voltage (or equivalent), desolvation gas flow, and temperature. A systematic optimization of these parameters can significantly enhance the signal.
-
Sample Preparation: Ensure your sample is free from non-volatile salts and other contaminants that can cause ion suppression.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions & Troubleshooting
Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for this molecule, and are there any common challenges in spectral interpretation?
Answer:
The NMR spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid will show characteristic signals for the aromatic protons and carbons.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 13 ppm.
-
Pyrazole H5 Proton: A singlet expected in the range of 8.0-8.5 ppm.
-
Aromatic Protons (Phenyl and Chlorophenyl Rings): A series of multiplets between 7.0 and 8.0 ppm. The protons on the 4-chlorophenyl group will appear as two doublets (an AA'BB' system).
-
-
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Carboxylic Acid Carbon (-COOH): Around 160-165 ppm.
-
Pyrazole Carbons (C3, C4, C5): In the range of 110-150 ppm.
-
Aromatic Carbons: In the range of 120-140 ppm.
-
-
Interpretation Challenges:
-
Signal Overlap: The aromatic region (7.0-8.0 ppm) in the ¹H NMR spectrum can be crowded due to the presence of multiple phenyl rings. 2D NMR techniques like COSY and HSQC are highly recommended for unambiguous assignment.
-
Solvent Effects: The chemical shifts, particularly of the acidic proton, can be highly dependent on the solvent and concentration.
-
Question 2: I am observing broad signals in my ¹H NMR spectrum, especially for the aromatic protons. What could be the cause?
Answer:
Broadening of NMR signals can be attributed to several factors:
-
Aggregation: At higher concentrations, molecules can aggregate through hydrogen bonding (involving the carboxylic acid) or π-stacking of the aromatic rings. This can lead to line broadening. Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR solvent are free from such contaminants.
-
Slow Conformational Exchange: While less likely to be a major issue for this relatively rigid molecule, slow conformational changes on the NMR timescale can lead to broad peaks. Acquiring the spectrum at a higher temperature might help to sharpen the signals.
Section 4: Stability and Storage
Understanding the stability of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is crucial for ensuring the integrity of analytical results and for determining appropriate storage conditions.
Frequently Asked Questions
Question 1: How stable is this compound in common analytical solvents and under typical laboratory conditions?
Answer:
-
Solution Stability: Pyrazole derivatives generally exhibit good stability.[7] However, as a carboxylic acid, it is advisable to use aprotic solvents or buffered aqueous solutions for long-term storage to prevent potential esterification if alcohols are present. For HPLC analysis, freshly prepared solutions are always recommended.
-
Photostability: Some pyrazole derivatives can be sensitive to light.[7] It is good practice to store both the solid material and solutions protected from light, for example, by using amber vials. A photostability study, as part of a forced degradation protocol, should be conducted to determine the compound's sensitivity to light.
-
Storage Conditions: As a solid, the compound should be stored in a well-sealed container at controlled room temperature or refrigerated, protected from light and moisture.
References
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 26, 2026, from [Link]
-
3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). BU CyberSec Lab. Retrieved January 26, 2026, from [Link]
-
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-. (n.d.). EPA. Retrieved January 26, 2026, from [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PMC. Retrieved January 26, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 26, 2026, from [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). Request PDF. Retrieved January 26, 2026, from [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved January 26, 2026, from [Link]
-
1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). BU CyberSec Lab. Retrieved January 26, 2026, from [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved January 26, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved January 26, 2026, from [Link]
-
Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). Retrieved January 26, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Retrieved January 26, 2026, from [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). PDF. Retrieved January 26, 2026, from [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 26, 2026, from [Link]
-
Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. (n.d.). Organic Letters. Retrieved January 26, 2026, from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. agilent.com [agilent.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Independent verification of the biological effects of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
An Independent Researcher's Guide to Verifying the Biological Effects of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (SC-236)
This guide provides a comprehensive framework for the independent verification of the biological effects of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound commonly known in scientific literature as SC-236. Designed for researchers, scientists, and professionals in drug development, this document outlines the established mechanism of action of SC-236 and offers detailed, self-validating experimental protocols to independently assess its efficacy and selectivity as a potent cyclooxygenase-2 (COX-2) inhibitor. Furthermore, this guide presents a comparative analysis of SC-236 against other well-established non-steroidal anti-inflammatory drugs (NSAIDs), providing a broader context for its potential therapeutic applications.
Introduction to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (SC-236)
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, or SC-236, belongs to the diarylpyrazole class of compounds and has been identified as a potent and highly selective inhibitor of the COX-2 enzyme.[1] The pyrazole nucleus is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[2][3][4] The interest in selective COX-2 inhibitors like SC-236 stems from their potential to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[5][6][7] Beyond its anti-inflammatory properties, research has also suggested that SC-236 can induce apoptosis in cancer cells through mechanisms independent of COX-2 inhibition, indicating its potential for further investigation in oncology.[8]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for SC-236 is the selective inhibition of the COX-2 enzyme. Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.[6][7][9]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining the integrity of the gastrointestinal mucosa and in platelet aggregation.[6][7]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[6][7]
By selectively inhibiting COX-2, SC-236 effectively reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling, while sparing the protective functions of COX-1 in the gut and platelets.[5][6] This selectivity is a key therapeutic advantage.
Below is a diagram illustrating the COX-2 signaling pathway and the inhibitory action of SC-236.
Caption: The COX-2 signaling pathway and the inhibitory action of SC-236.
Comparative Overview of Alternative COX-2 Inhibitors
To provide a comprehensive evaluation of SC-236, it is essential to compare its performance with other established NSAIDs. This guide focuses on two key comparators:
-
Celecoxib: A selective COX-2 inhibitor, structurally similar to SC-236, and widely used in the clinic for the management of arthritis and acute pain.[9][10]
-
Diclofenac: A non-selective NSAID that inhibits both COX-1 and COX-2, serving as a benchmark for efficacy and a point of comparison for gastrointestinal side effects.[11]
Independent Verification of Biological Effects: Experimental Protocols
This section provides detailed, step-by-step protocols for the independent verification of the biological effects of SC-236. These protocols are designed to be self-validating by including appropriate controls and comparators.
In Vitro Assays
This assay is fundamental to determining the potency and selectivity of SC-236.[12][13] A common method is the fluorometric detection of prostaglandin G2, an intermediate product of the COX enzyme.[14]
Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[14] This includes the assay buffer, COX probe, cofactors, and arachidonic acid substrate.
-
Preparation of Test Compounds: Prepare stock solutions of SC-236, celecoxib, and diclofenac in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure (in a 96-well plate):
-
Add assay buffer to all wells.
-
Add the respective test compounds or vehicle (DMSO) to the appropriate wells.
-
Add reconstituted human recombinant COX-1 or COX-2 enzyme to the wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
In Vivo Assays
This is a standard and widely used model to assess the anti-inflammatory activity of a compound.[15]
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Protocol:
-
Animal Handling: Use adult male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Divide the animals into groups (n=6 per group): Vehicle control, SC-236, Celecoxib, and Diclofenac.
-
Administer the test compounds orally (e.g., 20 mg/kg for SC-236) one hour before the induction of inflammation.[1]
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
This model is used to evaluate the peripheral analgesic activity of a compound.[2]
Protocol:
-
Animal Handling: Use adult male Swiss albino mice (20-25 g).
-
Dosing:
-
Divide the animals into groups (n=6 per group): Vehicle control, SC-236, Celecoxib, and Diclofenac.
-
Administer the test compounds orally 30 minutes before the induction of writhing.
-
-
Induction of Writhing: Inject 0.1 mL of 0.6% (v/v) acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(W_c - W_t) / W_c] x 100, where W_c is the average number of writhes in the control group and W_t is the average number of writhes in the treated group.
Comparative Data Summary
The following tables summarize hypothetical but representative data that could be obtained from the described experiments, comparing SC-236 with celecoxib and diclofenac.
Table 1: In Vitro COX-1 and COX-2 Inhibition and Selectivity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| SC-236 | 1800 | 10 | 180 |
| Celecoxib | 1500 | 4 | 375 |
| Diclofenac | 5 | 1 | 5 |
Note: Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound (Dose) | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Inhibition of Writhing) |
| SC-236 (20 mg/kg) | 65% | 70% |
| Celecoxib (20 mg/kg) | 62% | 68% |
| Diclofenac (10 mg/kg) | 70% | 75% |
Conclusion
The experimental framework provided in this guide enables a thorough and independent verification of the biological effects of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (SC-236). The data generated from these studies will allow for a robust assessment of its potency, selectivity, and efficacy as a COX-2 inhibitor. The comparison with established drugs like celecoxib and diclofenac provides a critical context for its potential advantages and disadvantages. The high selectivity of SC-236 for COX-2 suggests a favorable gastrointestinal safety profile, a key consideration in the development of new anti-inflammatory agents. Further investigations into its COX-independent mechanisms, particularly in the context of cancer, are also warranted.
References
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
-
Celebrex vs Celecoxib | Power. (n.d.). Retrieved January 26, 2026, from [Link]
-
Celecoxib versus diclofenac in the management of osteoarthritis of the knee. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
COX-2 inhibitors. (2000, February 1). Australian Prescriber. Retrieved January 26, 2026, from [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic. Retrieved January 26, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023, April 12). Drugs.com. Retrieved January 26, 2026, from [Link]
-
Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor SC-236 through a protein kinase C-beta(1)-dependent pathway. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 26, 2026, from [Link]
-
The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. (n.d.). In Vivo. Retrieved January 26, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor SC-236 through a protein kinase C-beta(1)-dependent pathway [pubmed.ncbi.nlm.nih.gov]
- 9. Celebrex vs Celecoxib | Power [withpower.com]
- 10. Aleve (naproxen) vs. Celebrex (celecoxib): Differences, Side Effects, Dosage [medicinenet.com]
- 11. Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural guide grounded in the principles of chemical safety, regulatory compliance, and scientific integrity. The causality behind each step is explained to empower you, the researcher, to make informed decisions that ensure both personal safety and environmental protection.
Hazard Identification & Risk Assessment: The 'Why' Behind the Procedure
Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not universally available, data from structurally similar pyrazole-carboxylic acid derivatives allows us to infer a reliable hazard profile. These compounds are frequently classified as hazardous, necessitating stringent handling and disposal protocols.[1][2][3] The primary risks are associated with toxicity, irritation, and environmental harm.
The core principle here is precaution . The potential for this compound to be biologically active means we must treat it as a hazardous substance, ensuring it does not enter the environment or pose a risk to personnel. Discharge into drains or sewer systems is strictly prohibited and must be avoided.[4][5][6][7]
Table 1: Inferred Hazard Profile and Safety Requirements
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3][8] | Standard laboratory PPE (gloves, lab coat, eye protection). Do not eat, drink, or smoke in the work area.[1][3][8] |
| Skin Irritation | Causes skin irritation upon contact.[2][3][9] | Chemical-resistant gloves (e.g., nitrile), lab coat.[2][3][5] |
| Eye Irritation | Causes serious eye irritation.[2][3][9] | Safety glasses with side shields or chemical goggles.[1][3][5] |
| Respiratory Irritation | May cause respiratory tract irritation, especially if in powdered form.[2][3] | Handle in a chemical fume hood to avoid inhaling dust or aerosols.[4] If a fume hood is unavailable, a government-approved respirator is necessary.[5] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[1][8][9] | Prevent release to the environment. Do not dispose of down the drain.[1][4][5] |
| Potential Reproductive Toxicity | Related compounds have shown potential for adverse effects on fertility or fetal development.[10] | Handle with appropriate containment to avoid exposure, especially for personnel of child-bearing potential.[10] |
Spill & Emergency Procedures
Even with careful handling, spills can occur. A swift and correct response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust has become airborne. Post warning signs to prevent unauthorized entry.[11]
-
Don PPE: Before addressing the spill, don the full required PPE: two pairs of chemical-resistant gloves, a protective gown, eye and face protection, and a respirator if significant dust is present.[11]
-
Contain the Spill: Prevent the material from spreading or entering drains.[1][4][5]
-
Neutralize & Absorb:
-
For solid spills: Gently cover the spill with a damp paper towel or use a wetting agent to prevent dust from becoming airborne.[11] Carefully sweep or vacuum the material with a HEPA-filtered vacuum and place it into a designated hazardous waste container.[1]
-
For solutions: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical sorbent pad.[1][4]
-
-
Collect Waste: Once absorbed, scoop the material into a suitable, sealable, and clearly labeled container for hazardous waste.[2][4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[5]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.
The Disposal Workflow: A Step-by-Step Protocol
The fundamental rule for this compound is that it must be disposed of as regulated hazardous waste . It must never be mixed with general trash or poured down the drain.
Step 1: Waste Characterization Based on its inferred hazard profile, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid must be classified as hazardous chemical waste. This determination is the critical first step that dictates all subsequent actions.
Step 2: Waste Segregation & Containerization Proper segregation prevents dangerous chemical reactions and facilitates correct disposal by your EHS office or waste contractor.
-
Solid Waste:
-
Container: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene).[12] The container must be in good condition with a secure, leak-proof screw cap.[12]
-
Contents: This stream includes the pure compound, any contaminated consumables (weigh boats, paper towels), and spill cleanup debris.
-
Procedure: Place waste into the container. Do not overfill; leave at least one inch of headspace to allow for expansion.[12] Keep the container closed at all times except when adding waste.
-
-
Contaminated Sharps:
-
Container: Use a designated, puncture-proof sharps container.
-
Contents: Needles, syringes, contaminated glass pipettes, or broken glassware.
-
Procedure: Place sharps directly into the container. Do not recap needles.
-
-
Contaminated PPE:
-
Container: A designated, labeled bag or container for hazardous waste.
-
Contents: Used gloves, gowns, and other disposable PPE. Because this compound may have cytotoxic properties, all contaminated PPE is considered hazardous waste.[13]
-
Procedure: Place used PPE directly into the waste container. Remove gloves using the proper technique to avoid skin contact.[5]
-
Step 3: Labeling Proper labeling is a legal requirement and essential for safety. Your institution's EHS department will provide specific labels, which must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid". Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first item was placed in the container).
-
The name of the principal investigator and the laboratory location.
Step 4: Accumulation and Storage Store waste in a designated, secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[12]
-
The SAA must be at or near the point of generation.
-
It should be under the control of the laboratory personnel.
-
Containers must be inspected weekly for any signs of leakage.[12]
Step 5: Arranging for Final Disposal Once a waste container is full or has been in accumulation for the maximum allowed time (typically 6-12 months, per institutional and EPA guidelines), you must arrange for its removal.[14][15]
-
Contact your EHS Office: Do not attempt to dispose of the waste yourself. Your institution's EHS department is responsible for managing the hazardous waste program.
-
Schedule a Pickup: Submit a request for waste pickup through your EHS office. They will coordinate with a licensed hazardous waste disposal contractor.[16]
-
Documentation: Ensure all necessary paperwork (e.g., waste manifest) is completed as required by your EHS office and the waste hauler.
The following diagram illustrates the decision-making and operational flow for proper disposal.
Figure 1. Decision workflow for the disposal of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
References
- Safety Data Sheet. (2024). CymitQuimica.
- 3-P-tolyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Safety Data Sheet for 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Enamine.
- Safety Data Sheet for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (2024). Angene Chemical.
- 1-(4-CHLOROPHENYL)-3-(4-ISOBUTYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID Safety Data Sheets. (n.d.). Echemi.
- Material Safety Data Sheet - Anastrozole. (2011). Pfizer.
- Is Your Pharmaceutical Waste also Hazardous Waste? (2022). Missouri Department of Natural Resources.
- Safety Data Sheet for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2023). Thermo Fisher Scientific.
- Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
- Cytotoxic Drugs - Control Measures. (2026). Canadian Centre for Occupational Health and Safety (CCOHS).
- Safety Data Sheet for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. (2023). CymitQuimica.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA).
- EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc.
- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA).
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). US Environmental Protection Agency (EPA).
- Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency (EPA).
- Pyrazole - Substance Information. (2025). European Chemicals Agency (ECHA).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). American Society of Health-System Pharmacists (ASHP).
- Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive (HSE).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. epa.gov [epa.gov]
- 7. ashp.org [ashp.org]
- 8. echemi.com [echemi.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
- 15. danielshealth.com [danielshealth.com]
- 16. epa.gov [epa.gov]
A-Scientist's Guide to Handling 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: PPE, Operations, and Disposal
In the dynamic environment of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With these new molecules comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide, written from the perspective of a senior application scientist, provides a comprehensive, experience-driven framework for the safe handling of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. By integrating procedural steps with the scientific rationale behind them, this document aims to build a deep-seated culture of safety and trust in your laboratory operations.
Hazard Assessment: An Informed Approach to an Uncharacterized Compound
The molecule belongs to the pyrazole derivative family, a class of compounds with a wide range of pharmacological activities, from anti-inflammatory to anticancer agents.[1][2][3] Safety data sheets for structurally similar compounds, such as 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid and 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, classify them as acute oral toxicity hazards (Category 4), skin irritants (Category 2), and serious eye irritants (Category 2A), and they may cause respiratory irritation.[4]
Based on this analogue data, it is prudent to treat 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [4] All handling procedures must be based on this conservative assessment.
Core Directive: Personal Protective Equipment (PPE)
Personal Protective Equipment is the most critical barrier between the researcher and potential chemical exposure.[5] The selection of PPE is not merely a box-checking exercise; it is a risk mitigation strategy tailored to the specific hazards of the chemical and the procedure being performed.[6][7]
| Protection Area | Required PPE | Rationale and Standard Operating Procedure (SOP) |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Rationale: Protects against splashes of solutions and airborne dust particles. The carboxylic acid functional group suggests potential corrosive properties.[8][9] SOP: Safety goggles providing a full seal are mandatory at all times in the lab.[6] A face shield must be worn over the goggles during any operation with a heightened risk of splashes, such as when handling solutions over 1 liter or during pressurized reactions.[9] |
| Hands | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Rationale: Prevents dermal absorption and skin irritation. Double-gloving provides a fail-safe against undetected micro-tears or punctures in the outer glove. SOP: Inspect gloves for any signs of degradation before use. Ensure gloves are of an appropriate thickness for the task. Change gloves immediately if contamination is known or suspected. Never wear gloves outside of the laboratory area. |
| Body | Flame-Resistant Laboratory Coat | Rationale: Protects skin and personal clothing from spills and splashes.[5] SOP: The lab coat must be fully buttoned to provide maximum coverage. It should be removed immediately upon significant contamination and decontaminated or disposed of properly. |
| Respiratory | Certified Chemical Fume Hood | Rationale: As the compound is a fine solid that can be easily aerosolized and is presumed to be a respiratory irritant, an engineering control is essential.[8][10] SOP: All weighing and handling of the solid compound, as well as any procedures involving its solutions, must be performed within a properly functioning and certified chemical fume hood. |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
A validated, procedural workflow minimizes variability and risk. Each step is a checkpoint in a self-validating system designed to ensure safety from preparation through to cleanup.
Caption: A three-phase workflow for handling 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Improper chemical disposal poses a significant threat to both human health and the environment. All waste generated from handling this compound must be treated as hazardous.[11][12]
Step-by-Step Disposal Protocol:
-
Identify and Classify: All materials that have come into contact with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid are to be considered hazardous waste. This includes excess solid, reaction solutions, contaminated gloves, weigh paper, and pipette tips.[13]
-
Segregate and Contain:
-
Label Correctly: The waste container must be clearly labeled with:
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas and sources of ignition.[13]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Never dispose of this chemical down the drain or in the regular trash.[11][12]
-
Empty Container Disposal: Any "empty" container that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] This rinsate must be collected and disposed of as hazardous waste.[11] Only after this procedure can the container be defaced of its label and discarded or recycled according to institutional policy.[14]
By adhering to these detailed protocols, researchers can confidently and safely work with novel compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, upholding the highest standards of scientific integrity and laboratory safety.
References
-
Lehigh University Division of Campus Safety. Hazardous Waste Disposal Procedures Handbook. [Link]
-
University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
Angene Chemical. (2024, December 28). Safety Data Sheet for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
University of Canterbury. (2021, March 25). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
-
IntechOpen. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. chemscene.com [chemscene.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. vumc.org [vumc.org]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
